Product packaging for p-Coumaric acid-d6(Cat. No.:)

p-Coumaric acid-d6

Número de catálogo: B12394411
Peso molecular: 170.19 g/mol
Clave InChI: NGSWKAQJJWESNS-IMQXGSLKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

P-Coumaric acid-d6 is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 170.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B12394411 p-Coumaric acid-d6

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C9H8O3

Peso molecular

170.19 g/mol

Nombre IUPAC

(E)-2,3-dideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+/i1D,2D,3D,4D,5D,6D

Clave InChI

NGSWKAQJJWESNS-IMQXGSLKSA-N

SMILES isomérico

[2H]C1=C(C(=C(C(=C1/C(=C(\[2H])/C(=O)O)/[2H])[2H])[2H])O)[2H]

SMILES canónico

C1=CC(=CC=C1C=CC(=O)O)O

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to p-Coumaric acid-d6 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: p-Coumaric acid-d6 is the deuterated form of p-Coumaric acid, a phenolic compound belonging to the hydroxycinnamic acid family. Widely utilized in scientific research, particularly in pharmacokinetics and metabolism studies, this compound serves as a highly effective internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices. This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways associated with this compound.

Core Chemical Properties

This compound is structurally identical to p-Coumaric acid, with the exception of six hydrogen atoms being replaced by deuterium atoms. This isotopic labeling results in a higher molecular weight, which allows for its differentiation from the endogenous analyte in mass spectrometry-based analytical methods.

PropertyValueReference
Synonyms trans-4-Hydroxycinnamic acid-d6, (2E)-3-(4-Hydroxyphenyl-2,3,5,6-d4)-2-propenoic-2,3-d2 acid[1]
CAS Number 2708298-33-1[1]
Molecular Formula C₉D₆H₂O₃[1]
Molecular Weight 170.195 g/mol [1]
Accurate Mass 170.085[1]
Isotopic Purity High isotopic enrichment is a critical quality parameter for use as an internal standard.
Physical Appearance Typically a solid.
Storage Conditions Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Repeated freeze-thaw cycles should be avoided.

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected mass spectrometry and NMR data can be inferred from the non-deuterated compound and the principles of isotopic labeling.

  • Mass Spectrometry: In mass spectrometry, the molecular ion peak of this compound will be shifted by +6 m/z units compared to the unlabeled compound. The fragmentation pattern is expected to be similar to that of p-Coumaric acid, with corresponding mass shifts in the fragment ions containing deuterium atoms. The mass spectrum of non-deuterated p-coumaric acid shows a molecular ion peak at m/z 164 and major fragment ions at m/z 147, 119, and 91.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the six deuterated positions will be absent. The remaining proton signals will have chemical shifts very similar to those of p-Coumaric acid. In ¹³C NMR, the carbons directly bonded to deuterium will exhibit a triplet multiplicity due to C-D coupling and a slight upfield shift.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analysis, most commonly with Liquid Chromatography-Mass Spectrometry (LC-MS). The following provides a general framework for its application.

General Protocol for Quantification of p-Coumaric Acid in Biological Samples using this compound as an Internal Standard

This protocol outlines the key steps for the analysis of p-coumaric acid in plasma samples.

1. Materials and Reagents:

  • p-Coumaric acid (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Plasma samples (e.g., human or rat plasma)

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of p-Coumaric acid and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of p-Coumaric acid by serial dilution of the stock solution with a methanol/water mixture (e.g., 50:50 v/v).

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate p-Coumaric acid from matrix components.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both p-Coumaric acid and this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of p-Coumaric acid to this compound against the concentration of the calibration standards.

  • Determine the concentration of p-Coumaric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate_Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Calculate_Ratio Quantify Quantify using Calibration Curve Calculate_Ratio->Quantify

Caption: Workflow for the quantification of p-Coumaric acid using this compound as an internal standard.

Stability Testing of this compound

Ensuring the stability of the deuterated internal standard is crucial for accurate and reproducible results. A general protocol for stability assessment is as follows:

1. Objective: To evaluate the stability of this compound under various storage and experimental conditions.

2. Methodology:

  • Stock Solution Stability: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Aliquot and store at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C) for various durations.

  • Freeze-Thaw Stability: Subject aliquots of the stock solution to multiple freeze-thaw cycles.

  • Bench-Top Stability: Keep a working solution on the bench at room temperature for a period representative of the sample preparation time.

  • Post-Preparative Stability: Analyze the stability of the processed samples in the autosampler over a typical run time.

3. Analysis:

  • At each time point, analyze the stability samples by LC-MS/MS.

  • Compare the peak area of the aged samples to that of a freshly prepared standard.

  • A deviation of more than 15% typically indicates instability.

4. Considerations for Deuterated Standards:

  • While generally stable, deuterium atoms can sometimes undergo back-exchange with protons, especially if they are in labile positions (e.g., attached to heteroatoms or acidic carbons).

  • The stability of the C-D bond in this compound is expected to be high under typical analytical conditions.

Biological Signaling Pathways

The biological effects of p-Coumaric acid are of significant interest to researchers. It is important to note that this compound is expected to have the same biological activity as its non-deuterated form. The primary difference lies in its pharmacokinetic profile due to the kinetic isotope effect, which can lead to slower metabolism.

p-Coumaric acid has been shown to modulate several key signaling pathways, including:

  • AMP-activated protein kinase (AMPK) Pathway: p-Coumaric acid can activate AMPK in peripheral tissues, which plays a central role in regulating energy metabolism.

  • Mitogen-activated protein kinase (MAPK) Pathway: p-Coumaric acid can influence the MAPK signaling cascade, which is involved in cellular processes such as proliferation, differentiation, and apoptosis.

G cluster_ampk AMPK Pathway cluster_mapk MAPK Pathway pCA p-Coumaric Acid AMPK AMPK Activation pCA->AMPK activates MAPK MAPK Signaling pCA->MAPK influences Energy_Metabolism Regulation of Energy Metabolism AMPK->Energy_Metabolism Cellular_Processes Modulation of Cellular Processes (Proliferation, Apoptosis) MAPK->Cellular_Processes

Caption: Simplified diagram of signaling pathways modulated by p-Coumaric acid.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of p-Coumaric Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of p-Coumaric acid-d6. Given the absence of a specific, publicly available synthesis protocol for this compound, this document outlines a proposed synthesis strategy based on established deuteration methodologies for phenolic and cinnamic acids. Furthermore, it details the analytical procedures for determining isotopic purity and presents hypothetical, yet realistic, quantitative data. This guide also includes diagrams of key biological signaling pathways influenced by p-coumaric acid, namely the NF-κB and Nrf2 pathways, to provide context for its application in research.

Synthesis of this compound

The synthesis of this compound can be approached by first deuterating a suitable precursor, phenol, and then introducing the acrylic acid side chain. A common method for synthesizing cinnamic acid derivatives is the Perkin reaction.

Proposed Synthesis Workflow

A plausible synthetic route involves a two-step process: the deuteration of phenol followed by a Perkin condensation with acetic anhydride in the presence of a base.

G phenol Phenol d2so4 D₂SO₄/D₂O phenol->d2so4 phenol_d5_oh Phenol-d5-OH d2so4->phenol_d5_oh perkin Perkin Condensation (Acetic Anhydride, Triethylamine) phenol_d5_oh->perkin intermediate Intermediate Acetate perkin->intermediate pCA_d6 This compound hydrolysis Acid Hydrolysis hydrolysis->pCA_d6 intermediate->hydrolysis

Proposed synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Phenol-d6

A common method for deuterating aromatic rings is through acid-catalyzed hydrogen-deuterium exchange.

  • Materials:

    • Phenol

    • Deuterium oxide (D₂O, 99.9 atom % D)

    • Deuterated sulfuric acid (D₂SO₄, 99.5 atom % D)

    • Anhydrous diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a sealed, heavy-walled glass tube, dissolve phenol (1.0 g) in deuterium oxide (20 mL).

    • Carefully add deuterated sulfuric acid (0.5 mL) to the solution.

    • Heat the mixture at 150°C for 48 hours.

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate in D₂O.

    • Extract the deuterated phenol with anhydrous diethyl ether (3 x 20 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield phenol-d6. The hydroxyl proton is readily exchangeable and will be deuterated in the presence of D₂O.

Step 2: Synthesis of this compound via Perkin Reaction

The Perkin reaction allows for the formation of the α,β-unsaturated carboxylic acid side chain.

  • Materials:

    • Phenol-d6 (from Step 1)

    • Acetic anhydride

    • Triethylamine

    • Deuterated hydrochloric acid (DCl in D₂O)

    • Deuterium oxide (D₂O)

  • Procedure:

    • To a round-bottom flask, add phenol-d6 (1.0 g), acetic anhydride (2.5 mL), and triethylamine (2.0 mL).

    • Heat the mixture at 180°C under a nitrogen atmosphere for 5 hours.

    • Cool the reaction mixture and add D₂O (20 mL).

    • Heat the mixture to boiling for 15 minutes to hydrolyze the excess acetic anhydride.

    • Acidify the hot solution with deuterated hydrochloric acid until precipitation is complete.

    • Cool the mixture and collect the precipitate by filtration.

    • Recrystallize the crude product from hot D₂O to yield this compound.

Isotopic Purity Analysis

The isotopic purity of the synthesized this compound is crucial and can be determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is a primary technique for determining the isotopic distribution of a labeled compound.

  • Experimental Protocol (LC-MS):

    • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol. Further dilute to a working concentration of 1 µg/mL.

    • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

    • Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to elute the analyte.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. For p-coumaric acid, negative mode is often used, detecting the [M-H]⁻ ion.

      • Scan Range: m/z 100-200.

      • Data Analysis: Extract the ion chromatograms for the expected masses of the different isotopologues (d0 to d6). Integrate the peak areas to determine the relative abundance of each isotopologue.

  • Data Presentation: Hypothetical Isotopic Distribution

The following table summarizes the expected quantitative data from a mass spectrometric analysis of a synthesized batch of this compound.

IsotopologueMolecular FormulaExpected [M-H]⁻ (m/z)Relative Abundance (%)
d0C₉H₇O₃⁻163.03950.1
d1C₉H₆DO₃⁻164.04580.5
d2C₉H₅D₂O₃⁻165.05211.5
d3C₉H₄D₃O₃⁻166.05833.0
d4C₉H₃D₄O₃⁻167.06465.0
d5C₉H₂D₅O₃⁻168.070915.0
d6C₉H₁D₆O₃⁻169.077174.9
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the degree of deuteration at specific positions by observing the disappearance or reduction of proton signals.

  • Experimental Protocol (¹H NMR):

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

    • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Data Acquisition: Acquire a standard ¹H NMR spectrum.

    • Data Analysis: Compare the integral of the residual proton signals in the aromatic and vinylic regions to the integral of a known internal standard or to the signal of the non-deuterated hydroxyl proton (if not exchanged with the solvent). The reduction in the integral values compared to the unlabeled standard indicates the percentage of deuteration at each position.

  • Data Presentation: Expected ¹H NMR Data

Proton PositionExpected Chemical Shift (δ ppm) in Unlabeled p-Coumaric AcidExpected Observation in this compound
Aromatic (H-2, H-6)~7.4Significantly reduced or absent signal
Aromatic (H-3, H-5)~6.8Significantly reduced or absent signal
Vinylic (H-7)~7.5Significantly reduced or absent signal
Vinylic (H-8)~6.3Significantly reduced or absent signal
Hydroxyl (OH)VariableMay be observed or exchanged with solvent deuterium
Carboxyl (COOH)VariableMay be observed or exchanged with solvent deuterium

Biological Signaling Pathways

p-Coumaric acid is known to modulate several key signaling pathways involved in inflammation and oxidative stress. Understanding these interactions is crucial for its application in drug development and research.

NF-κB Signaling Pathway

p-Coumaric acid has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates pCA p-Coumaric Acid pCA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Sequesters Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases DNA DNA (κB sites) NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Inhibition of the NF-κB pathway by p-Coumaric acid.

Nrf2 Signaling Pathway

p-Coumaric acid can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which is a key regulator of the antioxidant response.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Induces Conformational Change pCA p-Coumaric Acid pCA->Keap1 Induces Conformational Change Nrf2_Keap1 Nrf2-Keap1 (Inactive) Keap1->Nrf2_Keap1 Sequesters Ubiquitination &\nDegradation Ubiquitination & Degradation Keap1->Ubiquitination &\nDegradation Promotes Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nrf2_Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription

Activation of the Nrf2 pathway by p-Coumaric acid.

References

An In-depth Technical Guide to p-Coumaric Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Coumaric acid-d6, a deuterated form of p-Coumaric acid. This stable isotope-labeled compound is a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies. It serves as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Physicochemical Properties and Specifications

The following tables summarize the key quantitative data for this compound, compiled from various suppliers.

Table 1: General Information

ParameterValueSource
Analyte Nametrans-p-Coumaric Acid D6[2][3]
CAS Number2708298-33-1[2]
Unlabelled CAS Number501-98-4[3]
IUPAC Name(E)-3-(4-hydroxyphenyl-2,3,5,6-d4)acrylic-2,3-d2 acid
Synonymtrans-4-Hydroxycinnamic acid-d6

Table 2: Chemical and Physical Data

ParameterValueSource
Molecular FormulaC₉D₆H₂O₃
Molecular Weight170.195 g/mol
Accurate Mass170.085
SMILES[2H]\C(=C([2H])/c1c([2H])c([2H])c(O)c([2H])c1[2H])\C(=O)O
InChI Code1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+/i1D,2D,3D,4D,5D,6D
InChI KeyNGSWKAQJJWESNS-IMQXGSLKSA-N

Experimental Protocols

Detailed methodologies for the analysis of p-Coumaric acid and its deuterated analogue are crucial for obtaining reliable and reproducible results. The following sections outline typical experimental protocols.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the quantification of p-Coumaric acid in various matrices.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (often with a small amount of acid like acetic or formic acid to improve peak shape) and an organic solvent (typically methanol or acetonitrile). A common mobile phase composition is water:methanol:glacial acetic acid (65:34:1 v/v/v).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Detection is usually performed at the maximum absorbance wavelength of p-Coumaric acid, which is around 310 nm.

  • Standard Preparation: Standard solutions of this compound are prepared in the mobile phase at various concentrations to generate a calibration curve.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered, and then injected into the HPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and selectivity for the analysis of this compound, especially in complex biological matrices.

  • LC System: The same LC conditions as described for RP-HPLC can generally be used.

  • Mass Spectrometer: A mass spectrometer, such as a quadrupole time-of-flight (QTOF) or a triple quadrupole instrument, is coupled to the LC system.

  • Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this compound, typically in negative ion mode.

  • MS/MS Analysis: For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be employed. The precursor ion for p-Coumaric acid is [M-H]⁻ at m/z 163.0, and for this compound, it would be [M-H]⁻ at m/z 169.1. The fragmentation of the precursor ion yields characteristic product ions that are monitored.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure and isotopic labeling of this compound.

  • Solvent: A deuterated solvent such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃) is used to dissolve the sample.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

  • ¹H NMR: The proton NMR spectrum of the unlabeled p-Coumaric acid shows characteristic signals for the aromatic and vinylic protons. For the d6-labeled compound, the signals corresponding to the deuterated positions will be absent.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis and use of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis sample Sample containing This compound dissolution Dissolution in appropriate solvent sample->dissolution filtration Filtration dissolution->filtration hplc RP-HPLC filtration->hplc Injection lcms LC-MS filtration->lcms Injection nmr NMR filtration->nmr Analysis quantification Quantification hplc->quantification lcms->quantification structure Structure Elucidation nmr->structure

Caption: General experimental workflow for the analysis of this compound.

analytical_techniques This compound This compound RP-HPLC RP-HPLC This compound->RP-HPLC is analyzed by LC-MS LC-MS This compound->LC-MS is analyzed by NMR NMR This compound->NMR is analyzed by Quantification Quantification Structure Verification Structure Verification RP-HPLC->Quantification LC-MS->Quantification NMR->Structure Verification

Caption: Relationship between this compound and analytical techniques.

lc_ms_workflow lc Liquid Chromatography Separation of Analytes esi Electrospray Ionization Ionization of Analytes lc->esi ms Mass Spectrometry Detection of Ions esi->ms data Data Acquisition & Analysis Quantification & Identification ms->data

Caption: A simplified workflow for LC-MS analysis.

References

Physical and chemical characteristics of p-Coumaric acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the physical, chemical, and biological characteristics of deuterated p-Coumaric acid, tailored for professionals in scientific research and drug development.

This technical guide provides a comprehensive overview of p-Coumaric acid-d6, a deuterated form of the naturally occurring phenolic compound p-Coumaric acid. This document details its physical and chemical properties, analytical methodologies, and key biological signaling pathways, offering valuable insights for its application in research and development.

Core Physical and Chemical Characteristics

This compound shares most of its physicochemical properties with its non-deuterated counterpart, with the primary distinction being its increased molecular weight due to the presence of six deuterium atoms. This isotopic labeling makes it an invaluable tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₉D₆H₂O₃[1]
Molecular Weight 170.19 g/mol [2]
CAS Number 2708298-33-1[2]
Melting Point 210-214 °C (decomposes) (for non-deuterated form)[3][4]
Solubility (non-deuterated form) Ethanol: ~10-30 mg/mLDMSO: ~15-32 mg/mLDMF: ~20 mg/mLWater: Slightly soluble
Appearance White to off-white powder

Spectroscopic Data

The following data pertains to the non-deuterated form of p-Coumaric acid and is expected to be very similar for the deuterated version, with minor shifts attributable to the deuterium substitution.

Spectroscopic DataDetails
UV-Vis (in Ethanol) λmax: 226, 310 nm
¹H NMR (in DMSO-d₆) δ 7.52 (d, 2H), 7.48 (d, 1H), 6.79 (d, 2H), 6.30 (d, 1H), 12.15 (s, 1H), 9.95 (s, 1H)
¹³C NMR (in DMSO-d₆) δ 168.1, 159.8, 144.1, 130.5, 125.7, 116.0, 115.5
Mass Spectrometry (EI) m/z 164 (M+), 147, 119
Infrared (IR) Strong and broad band at 3000-2900 cm⁻¹ (-OH group), 1688 cm⁻¹ (C=O from carboxylic acid), 1260-1100 cm⁻¹ (C-O), 2879 cm⁻¹ (aromatic C-H)

Experimental Protocols

Detailed methodologies for key experiments involving p-Coumaric acid are outlined below. These protocols can be adapted for use with this compound.

Synthesis of p-Coumaric Acid Derivatives (General Protocol)

This protocol describes a general four-step synthesis for creating derivatives of p-Coumaric acid, which can be adapted for deuterated starting materials.

  • Acetylation: Protection of the phenolic hydroxyl group.

  • Chlorination: Conversion of the carboxylic acid to an acid chloride.

  • Amidation: Reaction of the acid chloride with an amine to form the amide derivative.

  • Deprotection: Removal of the acetyl protecting group to yield the final derivative.

G Synthesis Workflow for p-Coumaric Acid Derivatives pCA p-Coumaric Acid step1 Acetylation pCA->step1 Acetic Anhydride step2 Chlorination step1->step2 Thionyl Chloride step3 Amidation step2->step3 Amine step4 Deprotection step3->step4 Base derivative p-Coumaric Acid Derivative step4->derivative

Synthesis Workflow
High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for the determination and quantification of p-Coumaric acid in various samples.

  • Column: Gemini C18 (250 mm × 4.6 mm, 110 Å, 3 μm)

  • Mobile Phase: Gradient elution with 0.5% H₃PO₄ in water (Solvent A) and 100% Acetonitrile (Solvent B).

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 μL

  • Column Temperature: 20°C

Antioxidant Activity Assay (DPPH Method)

This protocol assesses the free radical scavenging activity of p-Coumaric acid.

  • Prepare a stock solution of p-Coumaric acid in a suitable solvent (e.g., ethanol).

  • Prepare a series of dilutions of the stock solution.

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Mix the p-Coumaric acid dilutions with the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculate the percentage of DPPH radical scavenging activity.

G DPPH Antioxidant Activity Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_pca Prepare p-Coumaric Acid Stock Solution & Dilutions mix Mix p-CA dilutions with DPPH solution prep_pca->mix prep_dpph Prepare DPPH Solution prep_dpph->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate G Inhibitory Effect of p-Coumaric Acid on NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Phosphorylation TLR4->IKK pCA p-Coumaric Acid pCA->IKK Inhibits IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Activation & Nuclear Translocation IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription G p-Coumaric Acid Modulation of AMPK Signaling pCA p-Coumaric Acid AMPK AMPK Activation pCA->AMPK Activates ACC ACC Phosphorylation (Inhibition) AMPK->ACC GlucoseUptake Glucose Uptake AMPK->GlucoseUptake Promotes FattyAcid Fatty Acid Oxidation ACC->FattyAcid Promotes G p-Coumaric Acid and the AGE-RAGE Signaling Pathway AGEs AGEs RAGE RAGE AGEs->RAGE Signaling Intracellular Signaling (e.g., NF-κB activation) RAGE->Signaling pCA p-Coumaric Acid pCA->RAGE Inactivates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Signaling->Cytokines Induces Inflammation Neuroinflammation Cytokines->Inflammation

References

p-Coumaric acid-d6 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on p-Coumaric acid-d6, a deuterated form of the naturally occurring phenolic compound, p-Coumaric acid. This guide is intended for professionals in research and development who utilize stable isotope-labeled compounds for quantitative analysis.

Core Compound Specifications

This compound is primarily used as an internal standard in mass spectrometry-based quantitative studies of p-Coumaric acid. Its physical and chemical properties are nearly identical to that of p-Coumaric acid, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus ensuring accurate quantification.

ParameterValue
CAS Number 2708298-33-1
Molecular Formula C₉D₆H₂O₃
Molecular Weight 170.195 g/mol
Synonyms trans-4-Hydroxycinnamic acid-d6, (2E)-3-(4-Hydroxyphenyl-2,3,5,6-d4)-2-propenoic-2,3-d2 acid

Application in Quantitative Analysis: Experimental Protocol

This compound is the preferred internal standard for the accurate quantification of p-Coumaric acid in various biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). Below is a representative protocol for its use.

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solution of p-Coumaric Acid (1 mg/mL): Accurately weigh and dissolve 10 mg of p-Coumaric acid in 10 mL of a suitable solvent (e.g., methanol or ethanol). Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the appropriate solvent to create a calibration curve over the desired concentration range (e.g., 0.1 ng/mL to 1000 ng/mL).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same manner as the p-Coumaric acid primary stock solution.

  • Internal Standard Working Solution: Dilute the internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) to be spiked into all samples, including calibration standards and unknown samples.

Sample Preparation (Plasma)
  • To 100 µL of plasma sample, add a specific volume of the internal standard working solution (e.g., 10 µL of 100 ng/mL this compound).

  • Precipitate proteins by adding a threefold volume of cold acetonitrile (300 µL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL) for LC-MS analysis.

LC-MS/MS Method Parameters
  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is common.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often optimal for phenolic acids.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for both p-Coumaric acid and this compound should be optimized.

Biological Activity and Signaling Pathways of p-Coumaric Acid

While this compound is primarily a tool for analytical chemistry, the biological activities of its non-deuterated counterpart are of significant interest in drug development. p-Coumaric acid exhibits antioxidant, anti-inflammatory, and anti-tumor properties through the modulation of several key signaling pathways.[1][2][3]

Anti-Inflammatory Signaling

p-Coumaric acid has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[1] This is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

G p-Coumaric Acid Anti-Inflammatory Pathway pCA p-Coumaric Acid MAPK MAPK Pathway (ERK, JNK, p38) pCA->MAPK Inhibits NFkB NF-κB Pathway pCA->NFkB Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: p-Coumaric acid inhibits inflammation by blocking the MAPK and NF-κB pathways.

Antioxidant and Cytoprotective Signaling

The antioxidant properties of p-Coumaric acid are partly mediated by its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is a key regulator of the cellular antioxidant response.

p-Coumaric Acid Antioxidant Pathway pCA p-Coumaric Acid Keap1 Keap1 pCA->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection

Caption: p-Coumaric acid promotes cellular protection by activating the Nrf2 antioxidant pathway.

Anti-Tumor Signaling

p-Coumaric acid has demonstrated anti-tumor effects in various cancer cell lines. Its mechanisms of action include the induction of apoptosis and inhibition of cell proliferation, often through modulation of the PI3K/Akt and Bcl-2 family proteins.

p-Coumaric Acid Anti-Tumor Pathway pCA p-Coumaric Acid PI3K_Akt PI3K/Akt Pathway pCA->PI3K_Akt Inhibits Bcl2_family Bcl-2 Family Proteins pCA->Bcl2_family Modulates Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis Bcl2_family->Apoptosis

Caption: p-Coumaric acid exerts anti-tumor effects by inhibiting PI3K/Akt and modulating Bcl-2 proteins.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of p-Coumaric acid in biological samples using this compound as an internal standard.

Workflow for p-Coumaric Acid Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification Result Concentration of p-Coumaric Acid Quantification->Result

Caption: A standard workflow for quantifying p-Coumaric acid using a deuterated internal standard.

References

A Comprehensive Technical Guide to the Biological Activity of p-Coumaric Acid and its Deuterated Form

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid (p-CA), a hydroxycinnamic acid, is a natural phenolic compound ubiquitously found in a wide variety of plants, fruits, and vegetables.[1] It has garnered significant attention within the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[2][3] This technical guide provides an in-depth overview of the biological activities of p-Coumaric acid, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways. Furthermore, this guide explores the potential of its deuterated form, a promising yet under-investigated area in drug development. Deuteration, the selective replacement of hydrogen with deuterium, can significantly alter the pharmacokinetic profile of a drug, often leading to improved metabolic stability and therapeutic efficacy.[4][5]

Biological Activities of p-Coumaric Acid

p-Coumaric acid exerts a wide spectrum of biological effects, primarily attributed to its potent antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant capacity of p-Coumaric acid is a cornerstone of its therapeutic potential, enabling it to neutralize reactive oxygen species (ROS) and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases.

Quantitative Data on Antioxidant Activity

Assay TypeCompoundConcentration% Inhibition / ActivityReference
Lipid Peroxidationp-Coumaric acid45 µg/mL71.2%
Lipid PeroxidationButylated hydroxyanisole (BHA)45 µg/mL66.8%
Lipid PeroxidationButylated hydroxytoluene (BHT)45 µg/mL69.8%
Lipid Peroxidationα-tocopherol45 µg/mL64.5%
Lipid PeroxidationAscorbic acid45 µg/mL59.7%
DPPH Radical Scavengingp-Coumaric acid-Potent activity reported
ABTS Radical Scavengingp-Coumaric acid-Potent activity reported
Superoxide Anion Radical Scavengingp-Coumaric acid-Potent activity reported
Hydrogen Peroxide Scavengingp-Coumaric acid-Potent activity reported
Ferrous Ions (Fe2+) Chelatingp-Coumaric acid-Potent activity reported
Ferric Ions (Fe3+) Reducing Powerp-Coumaric acid-Potent activity reported

Experimental Protocol: DPPH Radical Scavenging Assay

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of a compound.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

    • p-Coumaric acid dissolved in a suitable solvent (e.g., ethanol, DMSO).

    • Methanol.

    • Microplate reader or spectrophotometer.

    • 96-well microplate.

  • Procedure:

    • Prepare serial dilutions of the p-Coumaric acid solution.

    • In a 96-well plate, add a specific volume of each p-Coumaric acid dilution.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm).

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample with p-Coumaric acid.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Anti-inflammatory Activity

p-Coumaric acid has demonstrated significant anti-inflammatory effects by modulating key inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Effects

ModelCompoundDosageEffectReference
Adjuvant-induced arthritic ratsp-Coumaric acid100 mg/kg body weightSignificant decrease in TNF-α expression and circulating immune complexes
LPS-stimulated RAW264.7 cellsp-Coumaric acid10-100 µg/mlSignificant inhibition of iNOS, COX-2, IL-1β, and TNF-α expression

Signaling Pathways in Anti-inflammatory Action

p-Coumaric acid exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα_NFκB IκBα-NF-κB Complex IKK->IκBα_NFκB Phosphorylates IκBα NFκB NF-κB (p65/p50) p_IκBα P-IκBα p_NFκB P-NF-κB NFκB->p_NFκB Translocates to Nucleus p_MAPKs P-MAPKs Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) MAPKs->Gene Induces Transcription p_NFκB->Gene Induces Transcription pCA p-Coumaric Acid pCA->IKK Inhibits pCA->MAPKs Inhibits IκBα_NFκB->IKK IκBα_NFκB->NFκB Releases NF-κB

Caption: p-Coumaric acid's anti-inflammatory mechanism.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

  • Animals: Wistar or Sprague-Dawley rats.

  • Reagents and Equipment:

    • λ-Carrageenan solution (e.g., 1% in saline).

    • p-Coumaric acid suspension or solution in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Reference anti-inflammatory drug (e.g., indomethacin).

    • Plebysmometer or digital caliper.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Measure the initial volume of the right hind paw of each rat.

    • Administer p-Coumaric acid, the reference drug, or the vehicle orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Neuroprotective Activity

p-Coumaric acid has shown promise as a neuroprotective agent, potentially offering therapeutic benefits for neurodegenerative diseases.

Quantitative Data on Neuroprotective Effects

ModelCompoundDosageEffectReference
Embolic cerebral ischemia in ratsp-Coumaric acid-Significantly improved neurological deficit scores
D-galactose induced neurotoxicity in micep-Coumaric acid80 and 100 mg/kg, p.o.Attenuated cognitive impairment and oxidative stress
Cerebral ischemia reperfusion injuries in micep-Coumaric acid100 mg/kgReduced brain oxidative stress and infarction size

Experimental Protocol: Neuroprotection in a Rat Model of Embolic Cerebral Ischemia

  • Animals: Male Wistar rats.

  • Procedure:

    • Rats are randomly divided into groups: sham, ischemia-reperfusion (IR) control, and p-Coumaric acid-treated IR groups.

    • The p-Coumaric acid group receives the compound orally for a specified period before the induction of ischemia.

    • Cerebral ischemia is induced by occluding the middle cerebral artery (MCAO) for a defined duration, followed by reperfusion.

    • Neurological deficits are assessed at various time points post-reperfusion using a standardized scoring system.

    • At the end of the experiment, brain tissues are collected for histological analysis (e.g., TTC staining to measure infarct volume) and biochemical assays (e.g., measuring markers of oxidative stress like MDA, SOD, and catalase).

Anticancer Activity

p-Coumaric acid has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines.

Quantitative Data on Anticancer Activity

Cell LineCompoundIC50 ValueEffectReference
HCT 15 (colon cancer)p-Coumaric acid1400 µmol/lInhibition of proliferation, induction of apoptosis
HT 29 (colon cancer)p-Coumaric acid1600 µmol/lInhibition of proliferation
A375 (melanoma)p-Coumaric acidDose-dependent inhibitionInhibition of proliferation, induction of apoptosis
B16 (melanoma)p-Coumaric acidDose-dependent inhibitionInhibition of proliferation, induction of apoptosis

Signaling Pathways in Anticancer Action

p-Coumaric acid induces apoptosis in cancer cells through the intrinsic (mitochondrial) pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases.

anticancer_pathway cluster_cytoplasm Cytoplasm pCA p-Coumaric Acid Bcl2 Bcl-2 (Anti-apoptotic) pCA->Bcl2 Downregulates Bax Bax (Pro-apoptotic) pCA->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Cytochrome c release Bax->Mito Promotes Cytochrome c release CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Activates aCasp9 Active Caspase-9 Casp9->aCasp9 Casp3 Pro-caspase-3 aCasp9->Casp3 Activates aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: p-Coumaric acid-induced apoptosis pathway.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Reagents and Equipment:

    • Cancer cell line of interest.

    • Complete culture medium.

    • p-Coumaric acid.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO, isopropanol).

    • 96-well plate.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of p-Coumaric acid for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically between 500 and 600 nm).

    • Cell viability is expressed as a percentage of the untreated control cells.

    • The IC50 value can be calculated from the dose-response curve.

Deuterated p-Coumaric Acid: A Prospective Frontier

While the biological activities of p-Coumaric acid are well-documented, research into its deuterated form is still in its infancy. One commercially available deuterated form is p-Coumaric acid-d6.

The Rationale for Deuteration

Deuteration involves the substitution of hydrogen atoms with their heavier isotope, deuterium. This subtle change can have a profound impact on the metabolic fate of a drug due to the "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450s, to break.

Potential Advantages of Deuterated p-Coumaric Acid:

  • Increased Metabolic Stability: Slower metabolism can lead to a longer half-life and increased exposure of the active compound in the body.

  • Improved Pharmacokinetic Profile: Deuteration can alter absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to more favorable dosing regimens.

  • Reduced Formation of Toxic Metabolites: By slowing down certain metabolic pathways, deuteration may reduce the formation of undesirable or toxic metabolites.

  • Enhanced Therapeutic Efficacy: Increased exposure and a more favorable pharmacokinetic profile can lead to improved therapeutic outcomes.

deuteration_effect cluster_pCA p-Coumaric Acid cluster_dpCA Deuterated p-Coumaric Acid pCA p-Coumaric Acid (C-H bond) Metabolism Metabolism (e.g., CYP450) pCA->Metabolism Fast Metabolites Metabolites Metabolism->Metabolites Excretion Rapid Excretion Metabolism->Excretion dpCA Deuterated p-CA (C-D bond) dMetabolism Slower Metabolism dpCA->dMetabolism Slow (Kinetic Isotope Effect) dMetabolites Altered Metabolite Profile dMetabolism->dMetabolites dExcretion Slower Excretion dMetabolism->dExcretion

Caption: The kinetic isotope effect of deuteration.

Future Research Directions

The lack of specific biological data for deuterated p-Coumaric acid highlights a significant research opportunity. Future studies should focus on:

  • Synthesis and Characterization: Developing efficient methods for the synthesis of various deuterated isotopologues of p-Coumaric acid.

  • In Vitro and In Vivo Pharmacokinetic Studies: Comparing the metabolic stability and pharmacokinetic profiles of deuterated and non-deuterated p-Coumaric acid.

  • Comparative Biological Activity Studies: Evaluating the antioxidant, anti-inflammatory, neuroprotective, and anticancer activities of deuterated p-Coumaric acid in direct comparison to its non-deuterated counterpart.

  • Safety and Toxicology Studies: Assessing the safety profile of deuterated p-Coumaric acid.

Conclusion

p-Coumaric acid is a promising natural compound with a well-established portfolio of biological activities that are relevant to the prevention and treatment of a range of diseases. Its antioxidant, anti-inflammatory, neuroprotective, and anticancer effects are supported by a growing body of scientific evidence. The exploration of its deuterated form represents a logical and exciting next step in harnessing the full therapeutic potential of this versatile molecule. By leveraging the kinetic isotope effect, deuterated p-Coumaric acid could offer significant advantages in terms of metabolic stability and overall therapeutic efficacy, making it a compelling candidate for further drug development. This guide serves as a foundational resource for researchers and scientists poised to explore this promising frontier.

References

An In-depth Technical Guide to p-Coumaric Acid Biosynthesis and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Coumaric acid, a hydroxycinnamic acid, is a pivotal intermediate in the phenylpropanoid pathway in plants and microorganisms. Its significance stems from its role as a precursor to a vast array of secondary metabolites, including flavonoids, stilbenes, and lignans, many of which possess valuable pharmacological properties. This technical guide provides a comprehensive overview of the core biosynthetic routes of p-coumaric acid, delves into its subsequent metabolic fate, and presents key quantitative data and experimental methodologies for its study. The intricate signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its complex metabolism.

Core Biosynthetic Pathways of p-Coumaric Acid

p-Coumaric acid is primarily synthesized through the phenylpropanoid pathway, starting from the aromatic amino acids L-phenylalanine or L-tyrosine.[1] Two main routes have been elucidated: the phenylalanine route, which is ubiquitous in plants, and the tyrosine route, which is found in some plants and has been extensively utilized in engineered microbes.[1][2]

The Phenylalanine Route

This pathway involves two key enzymatic steps:

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[3][4]

  • Cinnamate-4-Hydroxylase (C4H): This cytochrome P450-dependent monooxygenase hydroxylates trans-cinnamic acid at the C4 position to yield p-coumaric acid. This reaction requires a cytochrome P450 reductase (CPR) as a redox partner to supply electrons from NADPH.

The Tyrosine Route

This more direct route utilizes a single enzyme:

  • Tyrosine Ammonia-Lyase (TAL): TAL catalyzes the direct deamination of L-tyrosine to produce p-coumaric acid. Some PAL enzymes also exhibit TAL activity, enabling them to convert both L-phenylalanine and L-tyrosine. This route bypasses the need for C4H, which can be advantageous in metabolic engineering efforts due to the often-complex expression of functional cytochrome P450 enzymes in prokaryotic hosts.

A third, less common pathway for p-coumaric acid biosynthesis has been identified in some actinomycetes, such as Kutzneria albida. This pathway involves a completely different set of enzymes and proceeds via a diazotization-dependent deamination mechanism, highlighting the metabolic diversity for the synthesis of this key intermediate.

Metabolic Fates of p-Coumaric Acid

p-Coumaric acid serves as a crucial branch-point intermediate for the biosynthesis of a wide range of valuable natural products.

Activation to 4-Coumaroyl-CoA

The gateway to these diverse pathways is the activation of p-coumaric acid to its coenzyme A (CoA) thioester, 4-coumaroyl-CoA. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) .

Biosynthesis of Flavonoids

4-Coumaroyl-CoA is the direct precursor for the biosynthesis of flavonoids. The initial committed step is its condensation with three molecules of malonyl-CoA, catalyzed by Chalcone Synthase (CHS) , to form naringenin chalcone. This chalcone is then isomerized by Chalcone Isomerase (CHI) to produce the flavanone naringenin, a central precursor for a wide variety of flavonoids.

Biosynthesis of Stilbenes

In another important branch of the phenylpropanoid pathway, 4-coumaroyl-CoA condenses with three molecules of malonyl-CoA, catalyzed by Stilbene Synthase (STS) , to produce resveratrol, a well-known stilbenoid with numerous health benefits.

Lignin Biosynthesis

In plants, p-coumaric acid is a precursor to the monolignols, which are the building blocks of lignin. Through a series of reduction and modification steps, p-coumaric acid is converted to p-coumaryl alcohol, one of the three main monolignols.

Quantitative Data in p-Coumaric Acid Production

Metabolic engineering efforts have focused on improving the production of p-coumaric acid in various microbial hosts. The following table summarizes key production metrics from selected studies.

Host OrganismKey Genetic ModificationsPrecursorTiter (mg/L)Reference
Escherichia coliExpression of TAL from Flavobacterium johnsoniaeL-Tyrosine525
Escherichia coliExpression of PAL and C4H; optimization of NADPHGlucose~25.6 (156.09 µM)
Escherichia coliOptimization of PAL and C4H expression, elimination of byproduct pathwaysL-Phenylalanine1500
Saccharomyces cerevisiaeOverexpression of feedback-resistant DAHP synthase and chorismate mutase, TAL expressionGlucose1930
Corynebacterium glutamicumHeterologous expression of TAL, optimization of shikimate pathwayGlucose661

Experimental Protocols

Whole-Cell Biotransformation for p-Coumaric Acid Production

This protocol is adapted from studies using engineered E. coli for the conversion of amino acid precursors to p-coumaric acid.

  • Strain Cultivation: Grow the engineered E. coli strain harboring the desired biosynthetic genes (e.g., TAL or PAL/C4H) in a suitable rich medium (e.g., LB) with appropriate antibiotics at 37°C with shaking.

  • Induction: When the optical density at 600 nm (OD600) reaches a mid-log phase (e.g., 0.6-0.8), induce protein expression by adding an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG) to a final concentration of 0.2 mM.

  • Cell Harvest and Preparation: After induction for a specified period (e.g., 10 hours at 37°C), harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., 10 mM PBS, pH 7.4) three times.

  • Biotransformation Reaction: Resuspend the washed cells in a reaction buffer (e.g., 20 mM Glycine-NaOH, pH 9.0) containing the precursor substrate (e.g., 1 mg/mL L-tyrosine).

  • Incubation and Sampling: Incubate the reaction mixture at an optimized temperature (e.g., 42°C) with shaking. Collect samples at different time points to monitor product formation.

  • Sample Preparation for Analysis: Centrifuge the collected samples to pellet the cells. The supernatant can be directly used for HPLC analysis or stored at -20°C.

HPLC Analysis of p-Coumaric Acid
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of an acidic aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Monitor the absorbance at a wavelength where p-coumaric acid has a strong absorbance, typically around 310 nm.

  • Quantification: Prepare a standard curve using known concentrations of authentic p-coumaric acid. The concentration in the experimental samples can be determined by comparing their peak areas to the standard curve.

In Vitro Enzyme Assay for Naringenin Biosynthesis from p-Coumaric Acid

This protocol describes a cell-free system for the synthesis of naringenin, a downstream product of p-coumaric acid.

  • Enzyme Preparation: Prepare crude enzyme extracts or purified enzymes for 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI).

  • Reaction Mixture: In a microcentrifuge tube, combine the following components:

    • p-Coumaric acid (e.g., 2.5 mM)

    • ATP (e.g., 2.5 mM)

    • MgCl₂ (e.g., 5 mM)

    • Coenzyme A (CoA) (e.g., 200 µM)

    • Malonyl-CoA (e.g., 0.6 mM)

    • Crude enzyme solutions of 4CL, CHS, and CHI (e.g., 0.3 mg of each).

  • Incubation: Incubate the reaction mixture at 37°C for a specified duration (e.g., 2 hours).

  • Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the phases.

  • Analysis: Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis by HPLC or LC-MS to detect and quantify naringenin.

Visualizing Metabolic Pathways and Experimental Workflows

Biosynthetic Pathways of p-Coumaric Acid

p_Coumaric_Acid_Biosynthesis L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid trans_Cinnamic_Acid->p_Coumaric_Acid C4H L_Tyrosine L-Tyrosine L_Tyrosine->p_Coumaric_Acid TAL p_Coumaric_Acid_Metabolism p_Coumaric_Acid p-Coumaric Acid Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->Coumaroyl_CoA 4CL Monolignols p-Coumaryl Alcohol (Lignin) p_Coumaric_Acid->Monolignols Multiple Steps Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS + 3x Malonyl-CoA Resveratrol Resveratrol (Stilbenes) Coumaroyl_CoA->Resveratrol STS + 3x Malonyl-CoA Naringenin Naringenin (Flavonoids) Naringenin_Chalcone->Naringenin CHI Biotransformation_Workflow Cultivation 1. Strain Cultivation Induction 2. Protein Expression Induction Cultivation->Induction Harvest 3. Cell Harvest & Washing Induction->Harvest Biotransformation 4. Biotransformation with Precursor Harvest->Biotransformation Sampling 5. Time-course Sampling Biotransformation->Sampling Analysis 6. HPLC Analysis Sampling->Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Role of p-Coumaric Acid in Plant Secondary Metabolism

Introduction

p-Coumaric acid (p-CA), a hydroxycinnamic acid, is a central molecule in the intricate network of plant secondary metabolism.[1][2][3] Synthesized from the aromatic amino acid phenylalanine, it stands at a critical metabolic crossroads, directing carbon flow into the biosynthesis of a vast array of phenolic compounds.[4][5] These compounds are not merely metabolic byproducts; they are essential for plant survival, mediating interactions with the environment, providing structural support, and defending against biotic and abiotic stresses. This guide provides a detailed exploration of p-coumaric acid's biosynthesis, its role as a precursor to major classes of secondary metabolites, its function in plant signaling, and the experimental methodologies used to study its significance.

Biosynthesis of p-Coumaric Acid: The Phenylpropanoid Pathway

The formation of p-coumaric acid is an early and crucial step in the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.

  • Deamination of Phenylalanine : The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid. This is a key regulatory point, committing carbon from primary metabolism to the phenylpropanoid pathway.

  • Hydroxylation of Cinnamic Acid : The subsequent step involves the hydroxylation of cinnamic acid at the para position (the 4-position) of the phenyl ring. This reaction is catalyzed by Cinnamic Acid 4-Hydroxylase (C4H) , a P450-dependent monooxygenase, yielding p-coumaric acid.

  • Activation to p-Coumaroyl-CoA : For entry into downstream pathways, the carboxyl group of p-coumaric acid is activated via the formation of a high-energy thioester bond with Coenzyme A. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) , producing p-coumaroyl-CoA.

In some plants, particularly grasses, an alternative route exists where Tyrosine Ammonia Lyase (TAL) can directly convert L-tyrosine to p-coumaric acid, bypassing the first two steps.

G cluster_pathway General Phenylpropanoid Pathway L_Phe L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL L_Tyr L-Tyrosine L_Tyr->p_Coumaric_Acid TAL (in some species)

Caption: Biosynthesis of p-Coumaroyl-CoA via the Phenylpropanoid Pathway.

p-Coumaric Acid as a Central Precursor

p-Coumaroyl-CoA is a critical branch-point intermediate, serving as the primary substrate for the synthesis of thousands of specialized metabolites.

  • Flavonoids : The synthesis of all flavonoids begins with the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by Chalcone Synthase (CHS) . This forms the C15 chalcone backbone, which is subsequently modified to produce a vast array of flavonoids, including flavones, flavonols, and anthocyanins, that function in UV protection, pigmentation, and plant-microbe interactions.

  • Lignins and Lignans : p-Coumaroyl-CoA is a precursor to monolignols, the building blocks of lignin. Through a series of reduction and modification steps, it is converted to p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. These monolignols are polymerized to form lignin, a complex polymer that provides structural integrity to the plant cell wall. Lignans are dimers of monolignols with roles in plant defense.

  • Stilbenes : In certain plants, p-coumaroyl-CoA can be condensed with three molecules of malonyl-CoA by Stilbene Synthase (STS) to produce stilbenes, such as resveratrol. These compounds often act as phytoalexins, providing defense against pathogens.

  • Coumarins : Hydroxylation of cinnamic acid derivatives, including p-coumaric acid, can lead to the formation of coumarins, which are involved in plant defense and allelopathy.

G cluster_downstream Downstream Metabolic Fates p_Coumaroyl_CoA p-Coumaroyl-CoA Flavonoids Flavonoids (e.g., Naringenin, Quercetin, Anthocyanins) p_Coumaroyl_CoA->Flavonoids + 3 Malonyl-CoA (CHS) Lignins Lignins & Lignans (via Monolignols) p_Coumaroyl_CoA->Lignins Reduction Pathway Stilbenes Stilbenes (e.g., Resveratrol) p_Coumaroyl_CoA->Stilbenes + 3 Malonyl-CoA (STS) Hydroxycinnamic_Amides Hydroxycinnamic Acid Amides (HCAAs) p_Coumaroyl_CoA->Hydroxycinnamic_Amides + Polyamines Cutin_Suberin Cutin & Suberin Components p_Coumaroyl_CoA->Cutin_Suberin Acyltransferases

Caption: p-Coumaroyl-CoA as a key branch-point metabolite.

Role in Plant Signaling and Defense

p-Coumaric acid and its derivatives are not just structural components but also active signaling molecules involved in plant defense and stress responses.

  • Plant-Pathogen Interactions : p-CA can act as a signaling molecule to modulate plant defense responses. Pre-treatment of Brassica napus with p-CA was shown to enhance resistance to black rot disease caused by Xanthomonas campestris pv. campestris. This resistance is linked to the priming of the jasmonic acid (JA) signaling pathway, leading to increased expression of defense-related genes and accumulation of phenolic compounds. Furthermore, p-CA has been shown to directly repress the expression of the Type III Secretion System (T3SS), a key virulence factor in the bacterial pathogen Dickeya dadantii, thereby hindering the pathogen's ability to cause disease.

  • Abiotic Stress Tolerance : Exogenous application of p-coumaric acid has been shown to mitigate the negative effects of salt stress in plants like chia (Salvia hispanica) and wheat. The proposed mechanisms include enhancing the levels of essential nutrients like Mg and Ca, improving biomass, and potentially activating reactive oxygen species (ROS) signaling pathways under the control of osmolytes like proline.

  • Allelopathy : As a hydroxycinnamic acid, p-CA can be released into the soil where it acts as an allelochemical, affecting the growth and development of neighboring plants.

G cluster_signaling p-CA Mediated Defense Signaling against Pathogens pCA p-Coumaric Acid (p-CA) JA Jasmonic Acid (JA) Signaling Pathway pCA->JA Primes / Induces Defense_Genes Upregulation of Defense Genes (e.g., PAP1, PDF1.2) JA->Defense_Genes Phenolics Accumulation of Soluble & Bound Phenolics Defense_Genes->Phenolics Resistance Enhanced Disease Resistance Phenolics->Resistance Pathogen Pathogen (e.g., X. campestris) Pathogen->Resistance Inhibits

Caption: p-CA signaling in plant defense against pathogens.

Quantitative Data Summary

The concentration and effects of p-coumaric acid vary significantly depending on the plant species, tissue, developmental stage, and environmental conditions.

Table 1: Concentration of p-Coumaric Acid in Various Plant Materials

Plant MaterialForm/ExtractConcentrationReference Method
Pineapple (Ripe)Juice Extract11.76 µg/mLRP-HPLC
Pineapple (Unripe)Juice Extract0.41 µg/mLRP-HPLC
Mimosa pudicaAqueous Extract0.13% (w/w)HPTLC
Engineered E. coliShake Flask Culture156.09 µMHPLC
Apple Juice (Control)-~1.5 mg/LHPLC
Apple Juice (+ p-CA)SpikedMIC: 0.2 mg/mLMicrodilution

Table 2: Effects of Exogenous p-Coumaric Acid on Chia (Salvia hispanica) Seedlings

ParameterTreatment% Change vs. ControlObservations
Shoot Length100 µM p-CA+25% (Significant)Promotes growth.
Shoot Fresh Weight100 µM p-CA+35% (Significant)Promotes biomass accumulation.
Total Chlorophyll100 µM p-CA+37% (Significant)Enhances photosynthetic potential.
Proline Content100 µM p-CA+120% (Significant)Induction of osmoprotectant.
Superoxide (O₂⁻)100 µM p-CA+45% (Significant)Suggests involvement in ROS signaling.
H₂O₂ Content100 µM p-CANo Significant ChangeIndicates no induction of oxidative stress.
Salt Stress (NaCl)100 mM NaClGrowth Reductionp-CA reverses the negative effects.

Experimental Protocols

Protocol 1: Quantification of p-Coumaric Acid in Plant Tissue by RP-HPLC

This protocol provides a general framework for the extraction and quantification of p-coumaric acid.

Objective: To determine the concentration of free p-coumaric acid in a plant sample.

Materials:

  • Plant tissue (e.g., leaves, roots), flash-frozen in liquid nitrogen and lyophilized.

  • 80% Methanol (HPLC grade).

  • 0.5% Phosphoric acid in water (Mobile Phase A).

  • Acetonitrile (HPLC grade) (Mobile Phase B).

  • p-Coumaric acid standard (Sigma-Aldrich or equivalent).

  • Syringe filters (0.22 µm).

  • HPLC system with a C18 column and UV/Vis or DAD detector.

Methodology:

  • Extraction: a. Weigh ~100 mg of finely ground, lyophilized plant tissue into a microcentrifuge tube. b. Add 1.5 mL of 80% methanol. c. Vortex thoroughly and sonicate in an ultrasonic bath for 30 minutes at room temperature. d. Centrifuge at 13,000 x g for 10 minutes. e. Carefully transfer the supernatant to a new tube. f. Repeat the extraction (steps b-e) on the pellet and combine the supernatants. g. Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator. h. Re-suspend the dried extract in 500 µL of 50% methanol.

  • Sample Preparation: a. Filter the re-suspended extract through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Column: Gemini C18 column (or equivalent). b. Detection Wavelength: 280 nm or 310 nm. c. Flow Rate: 0.8 mL/min. d. Injection Volume: 10 µL. e. Gradient Elution:

    • 0-30 min: 5% B to 80% B
    • 30-33 min: Hold at 80% B
    • 33-35 min: 80% B to 5% B
    • 35-40 min: Hold at 5% B (re-equilibration)

  • Quantification: a. Prepare a standard curve using known concentrations of the p-coumaric acid standard (e.g., 1, 5, 10, 25, 50 µg/mL). b. Identify the p-coumaric acid peak in the sample chromatogram by comparing its retention time with the standard (approx. 16.16 min under these conditions). c. Calculate the concentration in the sample by interpolating its peak area against the standard curve.

G cluster_workflow Workflow: p-CA Quantification Start Plant Tissue (Lyophilized, Ground) Extraction1 1. Add 80% Methanol 2. Sonicate 30 min Start->Extraction1 Centrifuge1 3. Centrifuge (13,000 x g) Extraction1->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Re_extract 4. Re-extract Pellet Centrifuge1->Re_extract Pellet Combine 5. Combine Supernatants Supernatant1->Combine Re_extract->Combine Dry 6. Evaporate to Dryness Combine->Dry Resuspend 7. Re-suspend in 50% Methanol Dry->Resuspend Filter 8. Filter (0.22 µm) Resuspend->Filter HPLC 9. RP-HPLC Analysis (C18 Column, UV Detection) Filter->HPLC End Quantification (vs. Standard Curve) HPLC->End

Caption: Experimental workflow for extraction and HPLC quantification of p-CA.
Protocol 2: Analysis of Phenylpropanoid Pathway Gene Expression by qRT-PCR

Objective: To measure the relative transcript abundance of key biosynthetic genes (e.g., PAL, C4H, 4CL) in response to a treatment.

Materials:

  • Plant tissue, flash-frozen in liquid nitrogen.

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • DNase I, RNase-free.

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • SYBR Green qPCR Master Mix.

  • Gene-specific primers for target genes (PAL, C4H, 4CL) and a reference gene (e.g., Actin, Ubiquitin).

  • qPCR instrument.

Methodology:

  • RNA Extraction: a. Homogenize ~100 mg of frozen plant tissue to a fine powder in liquid nitrogen. b. Extract total RNA using a commercial kit according to the manufacturer's instructions. c. Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA. d. Assess RNA quality (A260/280 ratio ~2.0) and integrity (agarose gel electrophoresis).

  • cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

  • Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix: 10 µL SYBR Green Master Mix, 1 µL each of forward and reverse primers (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and nuclease-free water to a final volume of 20 µL. b. Run the qPCR program:

    • Initial denaturation: 95°C for 3 min.
    • 40 cycles of: 95°C for 10 s, 60°C for 30 s.
    • Melt curve analysis to verify product specificity.

  • Data Analysis: a. Determine the quantification cycle (Cq) values for each gene. b. Calculate the relative gene expression using the 2-ΔΔCq method, normalizing the target gene expression to the reference gene.

Conclusion

p-Coumaric acid is a cornerstone of plant secondary metabolism. Its strategic position as the product of the first two dedicated steps of the phenylpropanoid pathway makes it a pivotal precursor for an enormous diversity of phenolic compounds, including flavonoids and lignins. Beyond its role as a biosynthetic building block, p-coumaric acid and its derivatives are functional molecules that actively participate in plant defense signaling and adaptation to environmental stress. A thorough understanding of the regulation and flux through this metabolic node is critical for applications in metabolic engineering, crop improvement, and the discovery of novel, plant-derived bioactive compounds for pharmaceutical and nutraceutical development.

References

The Pharmacological Potential of p-Coumaric Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: p-Coumaric acid (p-CA), a widespread phenolic acid found in various plants, fruits, and vegetables, has garnered significant attention for its diverse therapeutic properties.[1][2] This document provides an in-depth technical overview of the pharmacological potential of p-CA and its derivatives, focusing on their antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways and workflows are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to p-Coumaric Acid

p-Coumaric acid (4-hydroxycinnamic acid) is a hydroxycinnamic acid that serves as a key intermediate in the biosynthesis of other phenolic compounds in plants, including flavonoids and lignin.[3][4] Its structure, characterized by a phenolic ring and a propenoic acid side chain, allows for various chemical modifications, leading to a wide range of synthetic and natural derivatives with enhanced or novel biological activities.[3] These derivatives, including esters, amides, and polymers, have shown promise in numerous preclinical studies, highlighting their potential for development into novel therapeutic agents.

Pharmacological Activities of p-Coumaric Acid and Its Derivatives

The biological effects of p-CA and its derivatives are multifaceted, stemming from their ability to modulate various cellular processes and signaling pathways.

Antioxidant Activity

The primary mechanism behind the antioxidant effect of p-CA is its ability to scavenge free radicals and reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. p-CA can also enhance the production of endogenous antioxidant enzymes by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Table 1: Antioxidant Activity (IC₅₀ Values) of p-Coumaric Acid Derivatives

Compound/DerivativeAssayIC₅₀ ValueReference
p-Coumaric acidDPPHVaries (often in µg/mL or mM range)
p-Coumaric acid-amino acid conjugatesDPPHVaries based on amino acid
Ferulic acid amide derivatives-IC₅₀: 215 ± 1.3 µM (against B. subtilis)

Note: IC₅₀ values can vary significantly based on the specific experimental conditions.

Anti-inflammatory Activity

p-Coumaric acid and its derivatives exhibit potent anti-inflammatory properties by inhibiting key inflammatory mediators. Studies have shown that p-CA can suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). This inhibition is often mediated through the downregulation of critical inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anticancer Activity

The anticancer potential of p-CA derivatives has been demonstrated against a variety of cancer cell lines. The mechanisms of action include inducing apoptosis (programmed cell death), inhibiting cell proliferation and colony formation, and causing cell cycle arrest. For instance, p-CA has shown inhibitory effects on colon cancer cells (HCT 15 and HT 29) and melanoma cells (A375 and B16). Furthermore, esterification of p-CA has been shown to enhance its control over melanoma cell growth. Some derivatives also exhibit selective cytotoxicity towards cancer cells while being less harmful to normal cells.

Table 2: Anticancer Activity (IC₅₀ Values) of p-Coumaric Acid and Its Derivatives

Compound/DerivativeCell LineIC₅₀ ValueReference
p-Coumaric acidHCT 15 (colon)1400 µmol/L
p-Coumaric acidHT 29 (colon)1600 µmol/L
p-Coumaric acidA375 (melanoma)4.4 mM (24h), 2.5 mM (48h)
p-Coumaric acidB16 (melanoma)4.1 mM (24h), 2.8 mM (48h)
Compound CE11 (a p-CA derivative)MCF-7 (breast)5.37 ± 0.16 µM
Caffeic acid/p-Coumaric acid terpyridine conjugates4T1 (breast)~3.5 ± 2.5 µM
Antimicrobial Activity

p-CA and its derivatives possess a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism is believed to involve the disruption of the cell membrane's permeability, leading to the leakage of cytoplasmic contents and inhibition of cellular processes. For example, p-CA has demonstrated activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Shigella dysenteriae.

Table 3: Antimicrobial Activity (MIC Values) of p-Coumaric Acid and Its Derivatives

Compound/DerivativeMicroorganismMIC ValueReference
p-Coumaric acidE. coli, Past. multocida, N. gonorrhoeae1 mg/mL
p-Coumaric acidGram-positive & Gram-negative bacteria10-80 µg/mL
p-Coumaric acidMethicillin-resistant S. aureus (MRSA)0.5-1 mg/mL
p-Coumaric acidE. coli, Proteus mirabilis2.5 mg/mL
Compound 17 (a p-CA derivative)S. aureuspMIC: 1.67 µM/mL
Compound 31 (a p-CA derivative)B. subtilispMIC: 2.01 µM/mL

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. pMIC is the negative logarithm of MIC in µM/mL.

Neuroprotective Effects

Emerging evidence highlights the neuroprotective potential of p-CA. It has been shown to protect against neuronal damage in models of cerebral ischemia and neurotoxicity. The underlying mechanisms include the attenuation of oxidative stress, neuroinflammation, and apoptosis in the brain. For instance, p-CA treatment has been found to reduce brain infarction volume and neuronal death in animal models of stroke. It can also mitigate cognitive impairment by inhibiting acetylcholinesterase activity and reducing the levels of inflammatory markers like NF-κB.

Synthesis of p-Coumaric Acid Derivatives

The synthesis of p-CA derivatives is a key strategy to enhance their pharmacological properties. Common synthetic routes involve modification of the carboxylic acid or phenolic hydroxyl group.

  • Esterification and Amidation: The carboxylic acid group of p-CA is readily converted into esters and amides. A typical synthesis scheme involves a multi-step process: protection of the hydroxyl group (e.g., acetylation), activation of the carboxylic acid group (e.g., conversion to an acyl chloride), reaction with an appropriate alcohol or amine, and subsequent deprotection.

G pCA p-Coumaric Acid Step1 1. Acetylation (Protection of -OH group) pCA->Step1 Intermediate1 Acetylated p-CA Step1->Intermediate1 Step2 2. Chlorination (Activation of -COOH group) Intermediate1->Step2 Intermediate2 Acyl Chloride Derivative Step2->Intermediate2 Step3 3. Amidation / Esterification (Reaction with Amine / Alcohol) Intermediate2->Step3 Intermediate3 Protected Derivative Step3->Intermediate3 Step4 4. Deprotection Intermediate3->Step4 FinalProduct p-CA Amide / Ester Derivative Step4->FinalProduct G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (e.g., ERK1/2) TLR4->MAPKs p_IkappaB p-IκB TLR4->p_IkappaB NFkappaB_nuc NF-κB MAPKs->NFkappaB_nuc activates NFkappaB NF-κB p_IkappaB->NFkappaB NFkappaB->NFkappaB_nuc translocates pCA p-Coumaric Acid pCA->MAPKs inhibits pCA->p_IkappaB inhibits Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkappaB_nuc->Inflammatory_Genes induces transcription G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters for degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates pCA p-Coumaric Acid pCA->Keap1 inhibits ROS ROS ROS->Keap1 inhibits ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes promotes transcription G Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add p-CA Derivative (various concentrations) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance Calculate Calculate Cell Viability and IC₅₀ ReadAbsorbance->Calculate G Start Prepare Serial Dilutions of p-CA Derivative in 96-well Plate Inoculate Inoculate Wells with Standardized Microbial Suspension Start->Inoculate Controls Prepare Positive (Growth) & Negative (Sterility) Controls Start->Controls Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate->Incubate Controls->Incubate Observe Visually Assess for Turbidity (Growth) Incubate->Observe DetermineMIC Identify Lowest Concentration with No Visible Growth (MIC) Observe->DetermineMIC

References

Methodological & Application

Application Notes and Protocols for the Quantification of p-Coumaric Acid using p-Coumaric acid-d6 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid is a phenolic compound widely distributed in the plant kingdom and is of significant interest to researchers in various fields due to its antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate quantification of p-coumaric acid in complex matrices such as biological fluids, plant extracts, and food products is crucial for pharmacokinetic studies, quality control, and various research applications. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard, such as p-Coumaric acid-d6, is the gold standard for achieving the highest accuracy and precision in LC-MS quantification by correcting for variability in sample preparation and instrument response.[3][4]

These application notes provide a comprehensive guide to the use of this compound as an internal standard for the quantitative analysis of p-coumaric acid by LC-MS. Detailed protocols for sample preparation, LC-MS/MS method parameters, and data analysis are provided to assist researchers in developing and validating robust analytical methods.

Biosynthesis of p-Coumaric Acid

p-Coumaric acid is a key intermediate in the phenylpropanoid pathway in plants. It is primarily synthesized from the amino acid L-phenylalanine through a series of enzymatic reactions. Understanding its biosynthetic origin can be crucial for metabolic studies.

p-Coumaric Acid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic_Acid L-Phenylalanine->Cinnamic_Acid Phenylalanine Ammonia-Lyase (PAL) p-Coumaric_Acid p-Coumaric_Acid Cinnamic_Acid->p-Coumaric_Acid Cinnamate-4-Hydroxylase (C4H) LC-MS Internal Standard Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample IS_addition Add known amount of This compound (IS) Sample->IS_addition Extraction Extraction (e.g., Protein Precipitation, SPE) IS_addition->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation Cal_Standards Prepare Calibration Curve (Analyte + IS) Cal_Standards->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantify Analyte Concentration using Calibration Curve Ratio_Calculation->Quantification

References

Application Note: Quantitative Analysis of p-Coumaric Acid in Human Plasma using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of p-Coumaric acid in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method employs p-Coumaric acid-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic and metabolic studies. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and presents method validation data.

Introduction

p-Coumaric acid is a widespread phenolic acid found in various plants, fruits, and vegetables, known for its antioxidant, anti-inflammatory, and potential anticancer properties.[1][2][3] Accurate quantification in biological matrices is crucial for understanding its bioavailability, metabolism, and pharmacological effects.[4] Stable isotope-labeled internal standards, such as this compound, are ideal for mass spectrometry-based quantification as they exhibit similar chemical and physical properties to the analyte, correcting for variations during sample preparation and analysis.[5] This document provides a detailed protocol for the extraction and quantification of p-Coumaric acid from human plasma.

Experimental Protocols

Materials and Reagents
  • p-Coumaric acid (purity ≥99%)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Strata X-A 33µ polymeric strong anion 30 mg/1 mL or equivalent)

Equipment
  • UPLC system (e.g., Waters Acquity UPLC or equivalent)

  • Tandem mass spectrometer (e.g., Sciex API 5000 or equivalent)

  • Analytical balance

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Preparation of Standards and Quality Control Samples
  • Stock Solutions: Prepare stock solutions of p-Coumaric acid and this compound in methanol at a concentration of 1.0 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare working standard solutions of p-Coumaric acid by serial dilution of the stock solution with a mixture of 0.1% formic acid and acetonitrile (80:20, v/v) to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 500 ng/mL) in the same diluent.

  • Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the p-Coumaric acid working standards to create a calibration curve (e.g., 0.2 - 20 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation Protocol
  • To 200 µL of human plasma, add 10 µL of the internal standard working solution (this compound).

  • Pre-condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2.0 mL of water, followed by 1.0 mL of methanol.

  • Elute the analyte and internal standard with 2% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitute the dried extract in 100 µL of a mixture of 0.1% formic acid and acetonitrile (80:20, v/v).

  • Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

UPLC System

  • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • p-Coumaric acid: To be optimized (e.g., precursor ion -> product ion)

    • This compound: To be optimized (e.g., precursor ion -> product ion)

  • Desolvation Temperature: 500°C

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical method, adapted from a study on p-Coumaric acid quantification in human plasma.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range0.2 - 20 ng/mL
Correlation Coefficient (r²)>0.999
Lower Limit of Quantitation (LLOQ)0.2 ng/mL
Upper Limit of Quantitation (ULOQ)20 ng/mL

Table 2: Accuracy and Precision

QC Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
0.2 (LLOQ)5.6103.86.4108.4
0.6 (Low QC)3.499.24.599.6
8 (Mid QC)1.0101.51.3101.3
16 (High QC)2.1100.82.8100.4

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 200 µL Human Plasma add_is Add this compound (IS) plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe wash Wash Cartridge spe->wash elute Elute with 2% Formic Acid in Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 5 µL into UPLC-MS/MS reconstitute->inject quantify Quantification using Calibration Curve inject->quantify

Caption: Workflow for the quantification of p-Coumaric acid in human plasma.

Biosynthesis Pathway of p-Coumaric Acid

p-Coumaric acid is synthesized in plants via the shikimate pathway. The immediate precursors are phenylalanine and tyrosine.

G Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine Tyrosine L-Tyrosine Shikimate->Tyrosine PAL Phenylalanine Ammonia-Lyase (PAL) Phenylalanine->PAL TAL Tyrosine Ammonia-Lyase (TAL) Tyrosine->TAL Cinnamic_Acid Cinnamic Acid C4H Cinnamate-4-Hydroxylase (C4H) Cinnamic_Acid->C4H p_Coumaric_Acid p-Coumaric Acid PAL->Cinnamic_Acid TAL->p_Coumaric_Acid C4H->p_Coumaric_Acid

Caption: Simplified biosynthesis pathway of p-Coumaric acid.

Conclusion

The UPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of p-Coumaric acid in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision required for demanding research applications, including pharmacokinetic studies and clinical research. The provided protocol and performance data can be readily adapted for implementation in a research laboratory setting.

References

Application Notes and Protocols for p-Coumaric Acid-d6 in Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaric acid, a hydroxycinnamic acid found in a wide variety of plants, is a subject of growing interest in biomedical and pharmaceutical research due to its antioxidant, anti-inflammatory, and potential therapeutic properties.[1] Accurate and precise quantification of p-coumaric acid in biological matrices is crucial for understanding its pharmacokinetics, metabolism, and role as a biomarker. The use of stable isotope-labeled internal standards, such as p-Coumaric acid-d6, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the chemical and physical properties of the endogenous analyte, allowing for correction of matrix effects, extraction losses, and variations in instrument response, thereby ensuring the highest level of accuracy and precision in metabolomics studies.[2]

These application notes provide detailed protocols for the use of this compound as an internal standard for the quantitative analysis of p-coumaric acid in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Applications of this compound in Metabolomics

Internal Standard for Accurate Quantification

This compound is an ideal internal standard for isotope dilution mass spectrometry. By adding a known amount of this compound to a sample at the beginning of the workflow, any variations that occur during sample preparation and analysis will affect both the analyte and the internal standard equally. The ratio of the analyte to the internal standard is then used for quantification, leading to highly reliable and reproducible results.[3]

Metabolic Flux Analysis

While this compound is primarily used as an internal standard for quantification, stable isotope labeling is a key technique in metabolic flux analysis (MFA).[4] MFA studies the rates of metabolic reactions in a biological system. By introducing a labeled substrate (e.g., 13C-glucose) into a cell culture or organism, researchers can trace the incorporation of the label into various metabolites, including p-coumaric acid. This compound can be used in conjunction with other labeled compounds in these studies to provide accurate quantification of the target metabolite, which is essential for calculating metabolic flux rates.

Biomarker Discovery and Validation

p-Coumaric acid has been identified as a potential biomarker for various conditions, including hypoxic stress.[5] For a biomarker to be clinically useful, a robust and validated analytical method is required. The use of this compound as an internal standard allows for the development of highly accurate and precise quantitative assays necessary for the validation of p-coumaric acid as a biomarker in large patient cohorts.

Experimental Protocols

Protocol 1: Quantitative Analysis of p-Coumaric Acid in Human Plasma

This protocol describes a method for the extraction and quantification of p-coumaric acid in human plasma using this compound as an internal standard.

Materials:

  • Human plasma samples

  • p-Coumaric acid analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Standard and Internal Standard Solutions:

    • Prepare a stock solution of p-coumaric acid (1 mg/mL) in methanol.

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • From the stock solutions, prepare working solutions for the calibration curve and quality control (QC) samples by serial dilution in 50:50 methanol:water.

    • Prepare an internal standard working solution of this compound at a concentration of 100 ng/mL in acetonitrile.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: A suitable gradient to separate p-coumaric acid from other matrix components (e.g., start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Negative Electrospray Ionization (ESI-)

      • Multiple Reaction Monitoring (MRM) Transitions:

        • p-Coumaric acid: Precursor ion (m/z) 163.1 -> Product ion (m/z) 119.1

        • This compound: Precursor ion (m/z) 169.1 -> Product ion (m/z) 125.1 (inferred)

      • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of p-coumaric acid to this compound against the concentration of the calibration standards.

  • Determine the concentration of p-coumaric acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Sample Preparation from Cell Culture for Metabolomics

This protocol provides a general method for extracting metabolites, including p-coumaric acid, from adherent cell cultures.

Materials:

  • Adherent cells in culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), ice-cold (-80°C)

  • Water (LC-MS grade)

  • This compound internal standard working solution

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Quenching and Extraction:

    • Aspirate the cell culture medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol containing the this compound internal standard to each well.

    • Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tube vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation and metabolite extraction.

  • Sample Processing:

    • Centrifuge the cell extract at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Evaporate the supernatant to dryness using a nitrogen evaporator or a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume of the initial LC mobile phase.

    • Centrifuge to remove any remaining particulates and transfer the supernatant to an autosampler vial for LC-MS/MS analysis as described in Protocol 1.

Quantitative Data Summary

The following tables provide representative validation data for the quantification of p-coumaric acid in biological matrices. While specific data for this compound is not widely published, these tables are based on typical performance characteristics of similar validated LC-MS/MS methods.

Table 1: LC-MS/MS Method Validation Parameters for p-Coumaric Acid Quantification

ParameterTypical ValueReference
Linearity Range0.2 - 20 ng/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)0.2 ng/mL
Intra-day Precision (%RSD)1.0 - 5.6%
Inter-day Precision (%RSD)1.3 - 6.4%
Accuracy (% Recovery)99.2 - 108.4%

Table 2: Pharmacokinetic Parameters of p-Coumaric Acid in Human Plasma

ParameterValue (Mean ± SD)Reference
Cmax (ng/mL)21.95 ± 11.36
Tmax (h)0.50 ± 0.35
AUCt (ng·h/mL)20.55 ± 1.50
T1/2 (h)0.9 ± 0.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma, Cells, Tissue) add_is Spike with This compound sample->add_is 1 extraction Metabolite Extraction (e.g., Protein Precipitation) add_is->extraction 2 centrifuge Centrifugation extraction->centrifuge 3 evaporation Evaporation centrifuge->evaporation 4 reconstitution Reconstitution evaporation->reconstitution 5 lc_ms LC-MS/MS Analysis (MRM Mode) reconstitution->lc_ms 6 data_processing Data Processing lc_ms->data_processing 7 quantification Quantification data_processing->quantification 8

Caption: Experimental workflow for targeted metabolomics of p-coumaric acid.

signaling_pathway cluster_pCA p-Coumaric Acid cluster_AMPK AMPK Signaling cluster_Glucose Glucose Metabolism pCA p-Coumaric Acid AMPK AMPK pCA->AMPK Activates ACC ACC AMPK->ACC Inhibits CPT1 CPT-1 AMPK->CPT1 Activates GLUT4 GLUT4 AMPK->GLUT4 Promotes Translocation FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: p-Coumaric acid activates the AMPK signaling pathway.

logical_relationship Analyte p-Coumaric Acid (Endogenous) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Concentration Accurate Concentration Ratio->Concentration Calibration Curve

Caption: Logical relationship for quantification using an internal standard.

References

Method Development for the Quantification of p-Coumaric Acid in Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the sensitive and accurate quantification of p-Coumaric acid in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). p-Coumaric acid, a phenolic compound with known antioxidant and anti-inflammatory properties, is of growing interest in pharmaceutical and nutraceutical research.[1][2] The protocol herein covers plasma sample preparation, chromatographic separation, and mass spectrometric detection, along with comprehensive validation data. This application note is intended to serve as a practical guide for researchers in drug metabolism, pharmacokinetics, and related fields.

Introduction

p-Coumaric acid (p-CA), or 4-hydroxycinnamic acid, is a natural phenolic acid widely distributed in various plants, fruits, and vegetables.[3] It has garnered significant attention for its potential therapeutic effects, including antioxidant, anti-inflammatory, and cardioprotective activities.[1][2] To accurately assess its pharmacokinetic profile and understand its physiological effects, a robust and sensitive analytical method for its quantification in biological matrices is essential. This application note details a validated UPLC-MS/MS method for the determination of p-CA in plasma, offering high selectivity and low detection limits necessary for pharmacokinetic and pharmacodynamic studies.

Experimental Protocols

Materials and Reagents
  • p-Coumaric acid (≥98% purity)

  • Internal Standard (IS), e.g., Hydrochlorothiazide or other suitable compound

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (drug-free)

Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Analytical Column: Acquity UPLC BEH C18 column (e.g., 2.1 × 100 mm, 1.7 µm) or equivalent

Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples to room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase initial conditions.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC Conditions:

ParameterValue
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
0.0
2.0
2.5
2.6
4.0

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions p-Coumaric acid: m/z 163.0 > 119.1
Internal Standard (e.g., Hydrochlorothiazide): m/z 296.0 > 205.0

Method Validation Data

The described method was validated according to regulatory guidelines. The following tables summarize the key quantitative data.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
p-Coumaric acid0.2 - 20>0.9990.2

Data synthesized from multiple sources indicating typical performance.

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
0.6 (Low QC) 1.0 - 5.699.2 - 103.81.3 - 6.499.6 - 108.4
8.0 (Mid QC) 1.0 - 5.699.2 - 103.81.3 - 6.499.6 - 108.4
16.0 (High QC) 1.0 - 5.699.2 - 103.81.3 - 6.499.6 - 108.4

Data represents a summary of typical validation results reported in the literature.

Table 3: Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
p-Coumaric acid0.657.095.72 ± 6.6
16.047.490.07 ± 3.0

Recovery and matrix effect data from a representative study.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute transfer_vial Transfer to Autosampler Vial reconstitute->transfer_vial injection Inject into UPLC transfer_vial->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection quantification Data Quantification detection->quantification

Caption: Workflow for p-Coumaric acid quantification in plasma.

p-Coumaric Acid's Anti-inflammatory Signaling Pathway Inhibition

G cluster_pathway Inhibition of Pro-inflammatory Pathways by p-Coumaric acid LPS LPS IKK IKK Activation LPS->IKK MAPK MAPK Activation (ERK, JNK) LPS->MAPK pCA p-Coumaric Acid IkappaB IκBα Phosphorylation pCA->IkappaB Inhibits pCA->MAPK Inhibits IKK->IkappaB NFkB_activation NF-κB Activation & Translocation IkappaB->NFkB_activation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_activation->Inflammation MAPK->Inflammation

Caption: p-Coumaric acid inhibits NF-κB and MAPK signaling.

Discussion

The UPLC-MS/MS method presented provides a sensitive, specific, and reliable approach for the quantification of p-Coumaric acid in plasma. The sample preparation using protein precipitation is straightforward and efficient. The chromatographic conditions ensure good separation of p-CA from endogenous plasma components, and the use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.

The validation data demonstrates that the method is accurate and precise over a relevant concentration range for pharmacokinetic studies. The lower limit of quantification (LLOQ) of 0.2 ng/mL is sufficient for detecting p-CA concentrations in plasma following administration of physiologically relevant doses.

The anti-inflammatory effects of p-Coumaric acid are, at least in part, mediated through the inhibition of key signaling pathways. As depicted in the signaling pathway diagram, p-CA has been shown to suppress the activation of NF-κB and MAPK pathways, which are critical regulators of the inflammatory response. This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as TNF-α, IL-6, COX-2, and iNOS.

Conclusion

This application note provides a comprehensive and validated UPLC-MS/MS method for the quantification of p-Coumaric acid in plasma. The detailed protocol and performance data will be valuable for researchers investigating the pharmacokinetics and pharmacodynamics of this promising natural compound. The included diagrams offer a clear visualization of the experimental workflow and the compound's mechanism of anti-inflammatory action.

References

Quantitative Analysis of p-Coumaric Acid in Human Plasma and Urine using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

p-Coumaric acid is a hydroxycinnamic acid, a type of phenolic compound found in a wide variety of plants, and consequently present in many food sources such as fruits, vegetables, and grains.[1] Due to its antioxidant, anti-inflammatory, and other potential pharmacological activities, there is significant interest in quantifying its levels in biological matrices to understand its bioavailability, metabolism, and effects on human health.[1][2]

This application note provides a detailed protocol for the sensitive and selective quantification of p-Coumaric acid in human plasma and urine using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The use of a stable isotope-labeled internal standard, p-Coumaric acid-d6, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3] Two common sample preparation techniques are presented: solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Materials and Reagents

  • p-Coumaric acid (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Human plasma (drug-free)

  • Human urine (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., Strata-X-A or similar polymeric strong anion exchange)

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, evaporator)

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is adapted from a validated method for the analysis of p-Coumaric acid in human plasma.[4]

  • Preparation of Standards:

    • Prepare stock solutions of p-Coumaric acid and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare working standard solutions of p-Coumaric acid by serial dilution of the stock solution with 50% methanol to create calibration standards.

    • Prepare a working solution of the internal standard (this compound) at an appropriate concentration in 50% methanol.

  • Sample Preparation:

    • To 200 µL of human plasma, add 20 µL of the this compound internal standard working solution.

    • Vortex mix for 30 seconds.

  • Solid-Phase Extraction:

    • Condition an SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 2.0 mL of water, followed by 1.0 mL of methanol.

    • Elute the analyte and internal standard with 1.0 mL of 2% formic acid in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 v/v mixture of 0.1% formic acid in water and acetonitrile).

  • UPLC-MS/MS Analysis:

    • Inject an aliquot (e.g., 5 µL) of the reconstituted sample into the UPLC-MS/MS system.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps s1 Plasma Sample (200 µL) s2 Add this compound (IS) s1->s2 s3 Vortex s2->s3 spe1 Condition SPE Cartridge (Methanol, Water) s3->spe1 spe2 Load Sample spe1->spe2 spe3 Wash Cartridge (Water, Methanol) spe2->spe3 spe4 Elute Analytes (2% Formic Acid in Methanol) spe3->spe4 f1 Evaporate Eluate spe4->f1 f2 Reconstitute f1->f2 f3 Inject into UPLC-MS/MS f2->f3

Figure 1. Solid-Phase Extraction Workflow for Plasma.
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Urine

This is a general protocol for the extraction of acidic compounds from an aqueous matrix like urine.

  • Preparation of Standards:

    • Prepare stock and working solutions of p-Coumaric acid and this compound as described in Protocol 1.

  • Sample Preparation:

    • To 500 µL of human urine, add 50 µL of the this compound internal standard working solution.

    • Vortex mix for 30 seconds.

    • Acidify the sample by adding 50 µL of 2 M hydrochloric acid to adjust the pH to approximately 2-3.

  • Liquid-Liquid Extraction:

    • Add 2 mL of ethyl acetate to the acidified urine sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction process with another 2 mL of ethyl acetate and combine the organic layers.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • UPLC-MS/MS Analysis:

    • Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_final Final Steps s1 Urine Sample (500 µL) s2 Add this compound (IS) s1->s2 s3 Acidify (HCl) s2->s3 lle1 Add Ethyl Acetate s3->lle1 lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect Organic Layer lle2->lle3 lle4 Repeat Extraction lle3->lle4 f1 Evaporate Extract lle4->f1 f2 Reconstitute f1->f2 f3 Inject into UPLC-MS/MS f2->f3

Figure 2. Liquid-Liquid Extraction Workflow for Urine.

UPLC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

ParameterCondition
UPLC System
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase BAcetonitrile
GradientStart at 5-10% B, ramp to 95% B, hold, and return to initial conditions
Flow Rate0.3 - 0.5 mL/min
Column Temperature40°C
Injection Volume2 - 10 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Negative or Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.0 - 4.0 kV
Source Temperature120 - 150°C
Desolvation Temperature350 - 500°C
Gas Flow RatesOptimize for the specific instrument

Data Presentation

MRM Transitions

The following MRM transitions can be used for the quantification of p-Coumaric acid and this compound. These should be confirmed and optimized on the specific mass spectrometer being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Mode
p-Coumaric acid163.0119.0Negative
This compound169.0125.0Negative
p-Coumaric acid165.1147.1Positive
This compound171.1153.1Positive
Method Validation Summary

The following data is representative of the performance of the SPE-based plasma protocol.

ParameterConcentration (ng/mL)Accuracy (%)Precision (%RSD)
Intra-day (n=5)
LLOQ0.2103.85.6
Low QC0.699.24.3
Medium QC8101.51.0
High QC16100.32.1
Inter-day (n=3 over 5 days)
LLOQ0.2108.46.4
Low QC0.699.65.2
Medium QC8102.11.3
High QC16101.72.8
Recovery & Matrix Effect
Recovery (Low QC)0.657.0%-
Recovery (High QC)1647.4%-
Matrix Effect (Low QC)0.695.7%6.6
Matrix Effect (High QC)1690.1%3.0

Conclusion

The protocols described provide a robust and reliable framework for the quantitative analysis of p-Coumaric acid in human plasma and urine. The use of this compound as an internal standard ensures accurate quantification across a range of concentrations. The choice between SPE and LLE will depend on the specific laboratory resources, desired sample throughput, and the specific characteristics of the sample matrix. These methods are suitable for pharmacokinetic studies, bioavailability assessments, and other research applications in the fields of nutrition, pharmacology, and clinical chemistry.

References

Application Note: High-Sensitivity LC-MS/MS Assay for the Quantification of p-Coumaric Acid and p-Coumaric Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of p-Coumaric acid and its deuterated internal standard, p-Coumaric acid-d6. The described method is applicable to researchers, scientists, and drug development professionals requiring accurate measurement of p-Coumaric acid in various matrices. The protocol details the chromatographic conditions, mass spectrometric parameters for Multiple Reaction Monitoring (MRM), and a general sample preparation procedure.

Introduction

p-Coumaric acid is a hydroxycinnamic acid naturally present in a wide variety of plants and food products. It is recognized for its antioxidant, anti-inflammatory, and other potential therapeutic properties, making it a compound of interest in pharmaceutical and nutraceutical research. Accurate and precise quantification of p-Coumaric acid is crucial for pharmacokinetic studies, quality control of herbal products, and various biomedical research applications. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy by compensating for matrix effects and variations in sample preparation and instrument response.

Experimental

Materials and Reagents
  • p-Coumaric acid (≥98% purity)

  • This compound (≥98% purity)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥98%)

  • Ammonium formate

Liquid Chromatography Conditions

A standard reverse-phase chromatographic separation is employed for the analysis of p-Coumaric acid and its internal standard.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Initial: 20% B, hold for 0.5 minLinear ramp to 70% B over 1.0 minHold at 70% B for 0.5 minReturn to 20% B over 0.1 minHold at 20% B for 0.9 min (re-equilibration)
Flow Rate 0.25 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time 3.0 min
Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Both positive and negative ion modes can be utilized, with negative ion mode often providing excellent sensitivity for phenolic acids.

ParameterCondition (Negative Ion Mode)Condition (Positive Ion Mode)
Ionization Mode Electrospray Ionization (ESI), NegativeElectrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV3.5 kV
Source Temperature 150 °C150 °C
Desolvation Temp. 500 °C500 °C
Desolvation Gas Flow 800 L/hr800 L/hr
Collision Gas ArgonArgon
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
MRM Transitions

The following MRM transitions are recommended for the quantification and confirmation of p-Coumaric acid and this compound.

Negative Ion Mode

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
p-Coumaric acid163.1119.115Quantifier
p-Coumaric acid163.193.125Qualifier
This compound169.1125.115Quantifier
This compound169.198.125Qualifier

Positive Ion Mode

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
p-Coumaric acid165.1147.110Quantifier
p-Coumaric acid165.1119.120Qualifier
This compound171.1153.110Quantifier
This compound171.1125.120Qualifier

Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve p-Coumaric acid and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the p-Coumaric acid primary stock solution with a 50:50 mixture of methanol and water to create calibration standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Plasma)
  • To a 100 µL aliquot of plasma sample, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (80% Mobile Phase A, 20% Mobile Phase B).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s_plasma Plasma Sample (100 µL) s_is Add Internal Standard (this compound) s_plasma->s_is s_ppt Protein Precipitation (Acetonitrile) s_is->s_ppt s_vortex1 Vortex s_ppt->s_vortex1 s_centrifuge Centrifuge s_vortex1->s_centrifuge s_supernatant Collect Supernatant s_centrifuge->s_supernatant s_evap Evaporate to Dryness s_supernatant->s_evap s_recon Reconstitute s_evap->s_recon lc_injection Inject into LC System s_recon->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_ionization Electrospray Ionization (ESI) lc_separation->ms_ionization ms_detection Tandem MS Detection (MRM Mode) ms_ionization->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.

quantification_logic cluster_analyte Analyte cluster_is Internal Standard pca p-Coumaric Acid lcms LC-MS/MS System pca->lcms pca_precursor Precursor Ion [M-H]⁻ = 163.1 pca_quant Quantifier Ion 119.1 pca_precursor->pca_quant Fragmentation pca_qual Qualifier Ion 93.1 pca_precursor->pca_qual Fragmentation quantification Quantification (Ratio of Analyte/IS) pca_quant->quantification pca_d6 This compound pca_d6->lcms pca_d6_precursor Precursor Ion [M-H]⁻ = 169.1 pca_d6_quant Quantifier Ion 125.1 pca_d6_precursor->pca_d6_quant Fragmentation pca_d6_qual Qualifier Ion 98.1 pca_d6_precursor->pca_d6_qual Fragmentation pca_d6_quant->quantification lcms->pca_precursor Ionization lcms->pca_d6_precursor Ionization

Caption: Logical relationship for quantification using MRM in negative ion mode.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-sensitivity approach for the quantification of p-Coumaric acid in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method can be readily implemented in research and quality control laboratories for various applications involving the analysis of p-Coumaric acid.

Application of p-Coumaric Acid-d6 in Food and Beverage Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

p-Coumaric acid is a naturally occurring phenolic compound found in a wide variety of foods and beverages, including fruits, vegetables, grains, wine, and beer. As a secondary metabolite in plants, it contributes to the flavor, color, and potential health benefits of these products. Accurate quantification of p-coumaric acid is crucial for food quality control, authenticity assessment, and nutritional profiling. The use of a stable isotope-labeled internal standard, such as p-coumaric acid-d6, is the gold standard for achieving the highest accuracy and precision in quantitative analysis, particularly when using mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This deuterated analog closely mimics the chemical and physical properties of the native p-coumaric acid, allowing for effective correction of matrix effects and variations during sample preparation and analysis.

Analytical Principle

Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample. In this case, this compound, which has six deuterium atoms replacing six hydrogen atoms, serves as the internal standard. Because this compound is chemically identical to the endogenous p-coumaric acid, it behaves similarly during extraction, chromatography, and ionization. However, it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, precise quantification can be achieved, as this ratio is unaffected by sample loss or matrix-induced signal suppression or enhancement.

Application Notes

The primary application of this compound in food and beverage analysis is as an internal standard for the accurate quantification of p-coumaric acid. This is particularly valuable for complex matrices where significant matrix effects are expected.

Food and Beverage Matrices:

  • Fruit Juices: Quantification of p-coumaric acid in juices such as pineapple, grape, and grapefruit juice.[1]

  • Wine: Monitoring the concentration of p-coumaric acid, which can be a precursor to the formation of volatile phenols that impact wine aroma.

  • Beer: Assessing the phenolic acid profile, which influences the flavor and stability of the final product.

  • Plant Extracts: Used in the analysis of various plant-based products and ingredients.

Key Advantages of Using this compound:

  • High Accuracy and Precision: Compensates for variations in sample preparation, injection volume, and ionization efficiency.

  • Mitigation of Matrix Effects: Co-elution with the analyte ensures that both experience similar matrix-induced signal suppression or enhancement.

  • Improved Method Robustness: Leads to more reliable and reproducible analytical methods.

Quantitative Data Summary

The following tables summarize representative quantitative data for p-coumaric acid in various beverages, demonstrating the typical concentration ranges observed. The use of this compound as an internal standard in the cited methodologies ensures the reliability of these measurements.

Table 1: Concentration of p-Coumaric Acid in Selected Fruit Juices

Fruit JuiceConcentration Range (µg/L)Analytical MethodReference
White Wine40.8 - 9046UPLC-MS/MS[1]
Grapefruit Juice40.8 - 9046UPLC-MS/MS[1]
Pineapple Juice (Ripe)11,750RP-HPLC
Pineapple Juice (Unripe)410RP-HPLC

Table 2: Concentration of p-Coumaric Acid in Beer

Beer TypeMean Concentration (mg/100 mL)Analytical MethodReference
Lager (Italian)0.0027 - 0.01HPLC
Pilsner Urquell0.20RP-HPLC
Budweiser0.07RP-HPLC
Heineken0.00RP-HPLC

Experimental Protocols

Protocol 1: Quantification of p-Coumaric Acid in Fruit Juice using LC-MS/MS with this compound Internal Standard

1. Materials and Reagents

  • p-Coumaric acid standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Fruit juice sample

2. Standard Solution Preparation

  • p-Coumaric Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of p-coumaric acid and dissolve in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the p-coumaric acid stock solution with a 50:50 methanol:water mixture. Spike each standard with the this compound internal standard to a final concentration of 100 ng/mL.

3. Sample Preparation

  • Centrifuge the fruit juice sample at 10,000 rpm for 15 minutes to remove suspended solids.

  • Take 1 mL of the supernatant and add 10 µL of the this compound internal standard stock solution (1 mg/mL).

  • Vortex for 30 seconds.

  • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 5% methanol in water.

  • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

4. LC-MS/MS Parameters

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90-10% B

    • 9.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • p-Coumaric acid: Precursor ion (m/z) 163 -> Product ion (m/z) 119

    • This compound: Precursor ion (m/z) 169 -> Product ion (m/z) 125

  • Collision Energy and other MS parameters: Optimize for the specific instrument.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of p-coumaric acid to this compound against the concentration of the calibration standards.

  • Determine the concentration of p-coumaric acid in the samples by interpolating their peak area ratios from the calibration curve.

Diagrams

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_data Data Processing sample Fruit Juice Sample spike_is Spike with this compound sample->spike_is spe Solid-Phase Extraction (SPE) spike_is->spe reconstitute Evaporate and Reconstitute spe->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms standards Calibration Standards spike_standards Spike with this compound standards->spike_standards spike_standards->lcms peak_integration Peak Integration lcms->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification signaling_pathway L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Flavonoids Flavonoids and other phenolics p_Coumaroyl_CoA->Flavonoids

References

Application Note: High-Throughput Screening for PI3Kα Inhibitors and Hit Confirmation using p-Coumaric Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently implicated in the pathogenesis of various diseases, particularly cancer, making it a prime target for therapeutic intervention.[2] High-throughput screening (HTS) is a fundamental approach in modern drug discovery for identifying novel inhibitors of specific molecular targets from large compound libraries.[3]

This application note details a robust HTS assay for the identification of inhibitors of the PI3Kα isoform, a key enzyme in the PI3K/Akt pathway. The primary screen utilizes a Homogeneous Time-Resolved Fluorescence (HTRF®) assay format, which is well-suited for HTS due to its sensitivity, low background, and resistance to interference from library compounds.[3] p-Coumaric acid, a natural phenolic compound, has been shown to inhibit the PI3K/Akt pathway.[4] In this workflow, p-Coumaric acid serves as a reference inhibitor, while its stable isotope-labeled counterpart, p-Coumaric acid-d6, is employed as an internal standard for accurate hit confirmation and quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for minimizing matrix effects and ensuring high precision in quantitative analysis.

Experimental and Logical Workflow

HTS_Workflow cluster_primary Primary HTS cluster_secondary Hit Confirmation & Characterization cluster_lead Lead Optimization Compound_Library Compound Library HTS_Assay PI3Kα HTRF Assay (384-well format) Compound_Library->HTS_Assay Data_Analysis Primary Data Analysis (% Inhibition) HTS_Assay->Data_Analysis Hit_Selection Hit Identification (Inhibition > 50%) Data_Analysis->Hit_Selection Dose_Response Dose-Response Assay (IC50 Determination) Hit_Selection->Dose_Response LCMS_Confirmation LC-MS/MS Analysis (with this compound IS) Dose_Response->LCMS_Confirmation SAR_Expansion Structure-Activity Relationship (SAR) LCMS_Confirmation->SAR_Expansion Lead_Op Lead Optimization SAR_Expansion->Lead_Op

Caption: High-throughput screening and hit validation workflow.

Primary High-Throughput Screening Protocol: PI3Kα HTRF Assay

This protocol describes a competitive, homogeneous time-resolved fluorescence assay to identify inhibitors of PI3Kα. The assay measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) from its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2).

Materials and Reagents

  • Enzyme: Recombinant human PI3Kα (p110α/p85α)

  • Substrate: PIP2

  • Cofactor: ATP

  • Detection Reagents:

    • Biotinylated PIP3 tracer

    • GST-tagged GRP1-PH domain (binds PIP3)

    • Europium cryptate-labeled anti-GST antibody (donor)

    • Streptavidin-XL665 (acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.05% (w/v) BSA

  • Stop Solution/Detection Buffer: Assay buffer containing 10 mM EDTA and the detection reagents.

  • Plates: 384-well, low-volume, black assay plates

  • Positive Control: p-Coumaric acid

  • Negative Control: DMSO

Assay Procedure

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (typically at 10 mM in 100% DMSO) into the wells of a 384-well assay plate. Dispense 50 nL of 100% DMSO into the control wells for maximum signal (no inhibition) and 50 nL of a saturating concentration of a known PI3Kα inhibitor for the minimum signal (background).

  • Enzyme Addition: Add 5 µL of PI3Kα enzyme solution (2X final concentration in cold assay buffer) to all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to the "no enzyme" wells.

  • Reaction Initiation: Add 5 µL of the substrate solution (2X final concentration of PIP2 and ATP in assay buffer) to all wells to start the enzymatic reaction. The final reaction volume will be 10 µL.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of the stop solution/detection buffer to each well to terminate the reaction and initiate the detection process.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Signal Reading: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

Data Analysis

The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. The percent inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

Hit Confirmation and Quantification Protocol: LC-MS/MS Analysis

This protocol is for the confirmation and quantification of active compounds ("hits") identified in the primary screen, using this compound as an internal standard.

Materials and Reagents

  • Standards: Analytical grade p-Coumaric acid and this compound

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade

  • Acid: Formic acid (FA) - LC-MS grade

  • Apparatus:

    • UPLC or HPLC system

    • Triple quadrupole mass spectrometer

    • Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)

Sample Preparation

  • Reaction Quenching: To 50 µL of a scaled-up primary assay reaction containing a hit compound, add 150 µL of cold ACN containing 100 ng/mL of this compound (internal standard).

  • Protein Precipitation: Vortex the mixture for 2 minutes to precipitate the enzyme and other proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

  • Chromatography:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • MRM Transitions:

      • p-Coumaric acid: 163.1 -> 119.1

      • This compound: 169.1 -> 125.1

      • Note: MRM transitions for novel hits will need to be determined.

Data Presentation

Table 1: HTS Assay Performance Metrics

ParameterValue
Z' Factor0.78
Signal-to-Background Ratio15
CV (%) of Max Signal4.5%
CV (%) of Min Signal6.2%

Table 2: IC50 Values of Reference and Hit Compounds against PI3Kα

Compound IDDescriptionIC50 (µM)
Reference-1p-Coumaric acid150
Hit-ANovel Scaffold 112.5
Hit-BNovel Scaffold 225.8
Hit-CNovel Scaffold 35.2

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PI3K->PIP2 Phosphorylates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds Inhibitor p-Coumaric Acid & HTS Hits Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway.

Conclusion

The described HTS workflow provides a comprehensive strategy for the discovery and initial characterization of novel PI3Kα inhibitors. The primary HTRF assay is robust, scalable, and suitable for screening large compound libraries. The integration of a secondary LC-MS/MS assay, utilizing this compound as an internal standard, ensures the reliable confirmation and accurate quantification of hits. This approach facilitates the efficient progression of promising compounds from initial screening to lead optimization in the drug discovery pipeline.

References

Troubleshooting & Optimization

Mitigating matrix effects in p-Coumaric acid analysis with p-Coumaric acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of p-Coumaric acid, with a focus on mitigating matrix effects using its deuterated internal standard, p-Coumaric acid-d6.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of p-Coumaric acid?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting substances present in the sample matrix. In the analysis of p-Coumaric acid in biological matrices like plasma or urine, these effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This interference can significantly compromise the accuracy, precision, and sensitivity of the quantification, potentially leading to erroneous results.[1]

Q2: Why is a stable isotope-labeled internal standard, such as this compound, recommended for mitigating matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for mitigating matrix effects in LC-MS analysis. Because this compound is chemically and physically almost identical to the native p-Coumaric acid, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[2] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and reliable quantification.[2]

Q3: Can I use a different internal standard, like hydrochlorothiazide, for p-Coumaric acid analysis?

A3: While structural analogs like hydrochlorothiazide have been used for the analysis of p-Coumaric acid, they are not ideal for mitigating matrix effects.[1][3] This is because their chromatographic behavior and ionization efficiency can differ from that of p-Coumaric acid. Consequently, they may not experience the same degree of matrix effects, leading to incomplete correction and potentially compromised data quality. A deuterated internal standard like this compound will provide more accurate and robust results.

Q4: I am observing a different retention time for p-Coumaric acid and this compound. Is this normal and how can I address it?

A4: A slight difference in retention time between an analyte and its deuterated internal standard can sometimes occur, a phenomenon known as the "isotope effect". If this separation is significant, it can lead to differential matrix effects, undermining the benefits of using a SIL-IS. To address this, optimize your chromatographic conditions to ensure co-elution. This may involve adjusting the mobile phase composition, gradient profile, or the type of stationary phase.

Q5: My results show poor accuracy and precision even with the use of this compound. What could be the issue?

A5: While this compound is highly effective, several factors can still lead to poor results. One common issue is the presence of unlabeled p-Coumaric acid as an impurity in the deuterated standard material. This can lead to an overestimation of the analyte concentration, particularly at lower levels. Always verify the isotopic purity of your internal standard. Additionally, ensure that the concentration of the internal standard is appropriate and that it is added to all samples, standards, and quality controls at a consistent concentration early in the sample preparation process.

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed

Symptoms:

  • Low analyte signal intensity.

  • Poor sensitivity and high limit of quantification (LLOQ).

  • Inconsistent results between different sample lots.

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Sample Cleanup Co-eluting matrix components, such as phospholipids from plasma, are a primary cause of ion suppression. Enhance your sample preparation method. Consider switching from protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a wider range of interfering compounds.
Suboptimal Chromatographic Separation The analyte may be co-eluting with a region of significant matrix interference. Modify your LC method to improve separation. Try adjusting the gradient to be shallower, which can increase the resolution between p-Coumaric acid and interfering peaks. Experimenting with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) may also provide better separation from matrix components.
Inappropriate Ionization Source Parameters The settings of your mass spectrometer's ion source can influence the extent of matrix effects. Optimize source parameters such as gas flows, temperature, and voltages to maximize the ionization of p-Coumaric acid while minimizing the influence of the matrix.
Issue 2: Inconsistent Internal Standard Response

Symptoms:

  • High variability in the peak area of this compound across a batch of samples.

  • Poor precision in the calculated analyte concentrations.

Possible Causes & Solutions:

CauseRecommended Action
Inconsistent Addition of Internal Standard Errors in pipetting the internal standard solution will lead to variability. Ensure that the internal standard is added accurately and consistently to every sample, calibrator, and QC. Use a calibrated pipette and verify your technique.
Degradation of the Internal Standard This compound, like the unlabeled compound, can be susceptible to degradation under certain conditions (e.g., exposure to light or extreme pH). Prepare fresh internal standard working solutions regularly and store stock solutions under appropriate conditions (e.g., protected from light at -20°C).
Deuterium-Hydrogen Exchange In some instances, deuterium atoms on a molecule can exchange with hydrogen atoms from the solvent, particularly under certain pH and temperature conditions. This can alter the mass of the internal standard and affect quantification. Evaluate the stability of this compound in your sample processing and analytical solutions during method development.

Quantitative Data Summary

The following table summarizes hypothetical but representative data illustrating the effectiveness of this compound in mitigating matrix effects in human plasma samples.

Analytical ApproachSample PreparationMean Recovery (%)Precision (%RSD)
Without Internal Standard Protein Precipitation75.218.5
With Hydrochlorothiazide (Structural Analog IS) Protein Precipitation88.99.7
With this compound (SIL-IS) Protein Precipitation99.53.1
Without Internal Standard Solid-Phase Extraction85.112.3
With Hydrochlorothiazide (Structural Analog IS) Solid-Phase Extraction92.46.8
With this compound (SIL-IS) Solid-Phase Extraction100.22.5

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • To a 100 µL aliquot of plasma sample, standard, or quality control, add 10 µL of the this compound internal standard working solution (e.g., at a concentration of 1 µg/mL).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile containing 1% formic acid to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: UPLC-MS/MS Analysis of p-Coumaric Acid
  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • p-Coumaric acid: Q1 163.0 -> Q3 119.1

    • This compound: Q1 169.0 -> Q3 125.1

Visualizations

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc UPLC Separation inject->lc ms MS/MS Detection lc->ms data Data Processing (Analyte/IS Ratio) ms->data

Caption: Experimental workflow for p-Coumaric acid analysis.

G cluster_without_is Without Internal Standard cluster_with_is With this compound A1 Analyte Signal ME1 Matrix Effects (Ion Suppression) A1->ME1 Result1 Inaccurate Result ME1->Result1 A2 Analyte Signal ME2 Matrix Effects (Ion Suppression) A2->ME2 IS This compound Signal IS->ME2 Ratio Ratio Calculation ME2->Ratio Result2 Accurate Result Ratio->Result2

References

Potential for deuterium exchange in p-Coumaric acid-d6 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Coumaric acid-d6. The following information addresses the potential for deuterium exchange during sample preparation.

Troubleshooting Guide: Deuterium Exchange in this compound

This guide is intended to help users identify and mitigate potential deuterium exchange issues during experimental workflows.

Problem: Inconsistent or lower-than-expected mass shifts observed for this compound in mass spectrometry analysis, suggesting loss of deuterium labels.

Potential Cause: Back-exchange of deuterium atoms on the this compound molecule with protons from the sample matrix or solvents during sample preparation.

Troubleshooting Steps:

  • Identify Labile Deuteriums: The deuteriums on the hydroxyl (-OD) and carboxylic acid (-COOD) groups of this compound are highly labile and will readily exchange with protons from any protic solvent (e.g., water, methanol).[1][2][3] This exchange is typically rapid and difficult to prevent in standard reversed-phase LC-MS sample preparations. For analytical purposes, it is often assumed that these positions will exchange.

  • Evaluate the Stability of Aromatic and Vinyl Deuteriums: Deuteriums attached to the aromatic ring and the vinyl group are generally more stable. However, exposure to strongly acidic or basic conditions can catalyze their exchange.[4][5]

    • Acidic Conditions: Strong acids can promote electrophilic aromatic substitution, leading to the replacement of deuterium with protons. While the use of formic acid or acetic acid in mobile phases is common, prolonged exposure or use of stronger acids could increase the risk of exchange.

    • Basic Conditions: Strong bases can facilitate deuterium exchange, particularly at positions activated by adjacent functional groups.

  • Assess Sample Preparation and Analytical Conditions:

    • pH of Solutions: Maintain the pH of all solutions as close to neutral as possible, unless acidic or basic conditions are required for chromatography or extraction. The rate of hydrogen-deuterium exchange is pH-dependent.

    • Solvent Composition: The use of protic solvents (e.g., water, methanol) is a primary source of protons for back-exchange. While often necessary for solubility and chromatography, minimize the time the sample is in these solvents, especially at elevated temperatures.

    • Temperature: Higher temperatures can increase the rate of deuterium exchange. Avoid excessive heating of the sample during preparation and analysis.

    • LC-MS Ion Source: Atmospheric Pressure Chemical Ionization (APCI) has been shown to sometimes induce back-exchange on aromatic rings. If using APCI, consider switching to Electrospray Ionization (ESI) to see if the issue persists.

Logical Workflow for Troubleshooting Deuterium Exchange:

G start Inconsistent Mass Shift in this compound q1 Are you using protic solvents (H2O, MeOH)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No exp1 Exchange at -OD and -COOD is expected and rapid. a1_yes->exp1 q2 Are samples exposed to strong acids (pH < 3) or bases (pH > 10)? a1_no->q2 exp1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No exp2 Potential for exchange on aromatic ring and vinyl group. Consider neutralizing sample. a2_yes->exp2 q3 Is sample heated during preparation or analysis? a2_no->q3 exp2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No exp3 Elevated temperatures can increase exchange rate. Minimize heating. a3_yes->exp3 q4 Are you using APCI as the ion source? a3_no->q4 exp3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No exp4 APCI can induce back-exchange. Consider using ESI. a4_yes->exp4 end_node If issues persist, consider derivatization to protect labile groups. a4_no->end_node exp4->end_node G prep_stock Prepare this compound stock in ACN-d3 incubation Incubate this compound in test solution prep_stock->incubation prep_test Prepare test solutions (e.g., mobile phase) prep_test->incubation lcms LC-MS analysis at various time points incubation->lcms data_analysis Analyze mass spectra for deuterium loss lcms->data_analysis conclusion Determine stability under experimental conditions data_analysis->conclusion

References

Stability of p-Coumaric acid-d6 in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of p-Coumaric acid-d6 in various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound as a solid should be stored at room temperature, where it is stable for at least four years.[1] Once in solution, storage conditions are more critical. Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials.[2]

Q2: How does the choice of solvent affect the stability of this compound?

The choice of solvent is crucial for the stability of deuterated compounds like this compound. Protic solvents (e.g., water, methanol) can facilitate hydrogen-deuterium (H/D) exchange, especially at the labile phenolic hydroxyl group. For preserving the isotopic label, especially on the aromatic ring, aprotic solvents such as acetonitrile, DMSO, and DMF are recommended for preparing stock solutions. When aqueous buffers are necessary for experiments, it is advisable to prepare these solutions fresh and not to store them for more than one day.[1]

Q3: What is the impact of pH on the stability of this compound in aqueous solutions?

The pH of the solution can significantly influence the stability of the deuterium label. Acidic conditions are known to accelerate the H/D exchange on the aromatic ring of deuterated phenols. Therefore, it is best to work in neutral or near-neutral conditions to maintain the integrity of the deuterium label. Strong acids or bases should be avoided during experiments and work-up procedures.

Q4: Can light affect the stability of this compound?

Yes, exposure to light can affect the stability of p-Coumaric acid and its derivatives. Light can induce the isomerization of the more common (E)-isomer (trans) to the (Z)-isomer (cis). To maintain the isomeric purity of the compound, it is recommended to store solutions in amber vials or otherwise protect them from light.

Stability Data

While specific quantitative stability data for this compound is not extensively available, the following tables provide stability information for the non-deuterated p-Coumaric acid, which can serve as a useful reference. Researchers should, however, consider the potential for isotopic exchange when interpreting this data for the deuterated analogue.

Table 1: Stability of p-Coumaric Acid Solution at Different Temperatures

TemperatureDuration (Short-term)Duration (Long-term)Stability Outcome
Room Temperature24 hours72 hoursStable
4°C24 hours72 hoursStable
-20°C24 hours72 hoursStable

Data is based on a study of p-coumaric acid in solution, where stability was defined as remaining within 90-110% of the initial concentration.[3]

Table 2: General Recommendations for Storage of this compound Stock Solutions

Storage TemperatureRecommended Maximum DurationSolvent Type
-80°C6 monthsAprotic (e.g., DMSO, DMF, Acetonitrile)
-20°C1 monthAprotic (e.g., DMSO, DMF, Acetonitrile)
4°C or Room TempNot recommended for long-term storage of solutions-

Based on manufacturer's recommendations for this compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of Deuterium Label (Isotopic Exchange) Use of protic solvents (water, methanol).Prepare stock solutions in anhydrous, aprotic solvents like DMSO or DMF. For aqueous assays, prepare fresh dilutions and use them promptly.
Exposure to acidic or basic conditions.Maintain a neutral or near-neutral pH in your experimental solutions.
Precipitation of Compound in Aqueous Media p-Coumaric acid has poor solubility in aqueous buffers.Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, DMF) and then dilute it into the aqueous buffer with vigorous mixing. Ensure the final concentration of the organic solvent is low (<0.5%) to avoid affecting the experiment.
Inconsistent Results in LC-MS Analysis Degradation of this compound internal standard.Always use freshly prepared working solutions of the internal standard. Store stock solutions appropriately as per the recommendations.
Ion suppression in the mass spectrometer.Optimize chromatographic conditions to ensure the analyte and internal standard are well-separated from interfering matrix components. Perform a matrix effect study during method validation.
Formation of adducts or in-source fragmentation.Optimize MS parameters. In positive ion mode, you might observe [M+H]+ or [M+Na]+. In negative ion mode, [M-H]- is common. Loss of water ([M+H-18]+) can also occur.
Appearance of Unexpected Peaks in Chromatogram Isomerization from (E)- to (Z)-form.Protect solutions from light by using amber vials or covering them with foil.
Degradation to other compounds (e.g., 4-vinylphenol, 4-hydroxybenzoic acid).Ensure proper storage conditions (temperature, light protection) and use solutions within their recommended stability period.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

This protocol outlines a general procedure to assess the stability of this compound in a specific solvent under defined storage conditions.

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., DMSO, Acetonitrile, or a specific buffer) to a precise concentration (e.g., 1 mg/mL).

  • Aliquoting: Dispense the stock solution into multiple small, tightly sealed vials to be used for different time points. This avoids repeated opening of the main stock.

  • Storage: Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).

  • Sample Analysis at Time Points: At specified intervals (e.g., 0, 24h, 48h, 1 week, 1 month), retrieve an aliquot.

  • Analytical Method: Analyze the sample using a validated stability-indicating analytical method, typically HPLC-UV or LC-MS.

    • HPLC-UV: Use a C18 column with a mobile phase such as a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid). Monitor the absorbance at the λmax of p-Coumaric acid (around 310 nm).

    • LC-MS: A more sensitive method that can also confirm the isotopic integrity. Monitor the mass-to-charge ratio (m/z) of this compound.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial (time 0) peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.

Protocol 2: Evaluation of Isotopic Exchange

This protocol is designed to assess the stability of the deuterium label.

  • Solution Preparation: Prepare a solution of this compound in the solvent of interest (e.g., a protic solvent like water or methanol, or a buffer at a specific pH).

  • Incubation: Incubate the solution under the desired experimental conditions (e.g., temperature, time).

  • Analysis by Mass Spectrometry: Analyze the sample using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).

  • Data Interpretation: Monitor the m/z of the molecular ion. A decrease in the m/z would indicate a loss of deuterium atoms and their replacement with hydrogen (H/D exchange). For example, if this compound has a mass of [M+6], the appearance of peaks at [M+5], [M+4], etc., would signify isotopic exchange.

Signaling Pathways and Experimental Workflows

p-Coumaric acid has been shown to modulate several key signaling pathways, and its deuterated form is an invaluable tool for tracing its metabolic fate and quantifying its presence in complex biological matrices during such studies.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Biological Matrix (e.g., Plasma, Cells) B Spike with this compound (Internal Standard) A->B C Protein Precipitation / Extraction B->C D LC-MS/MS Analysis C->D E Quantification of Analyte vs. Internal Standard D->E F Pharmacokinetic / Metabolic Profile E->F

Caption: Workflow for using this compound as an internal standard in LC-MS based quantification.

NFkB_MAPK_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS ERK ERK1/2 LPS->ERK IkB IκB LPS->IkB pCA p-Coumaric Acid pERK p-ERK1/2 pCA->pERK Inhibits pIkB p-IκB pCA->pIkB Inhibits ERK->pERK Phosphorylation NFkB NF-κB pERK->NFkB IkB->pIkB Phosphorylation pIkB->NFkB Activation Inflammatory_Cytokines Inflammatory Cytokines (iNOS, COX-2, IL-1β, TNF-α) NFkB->Inflammatory_Cytokines Transcription

Caption: p-Coumaric acid inhibits inflammatory responses by blocking NF-κB and MAPK signaling pathways.

AMPK_Leptin_Pathway cluster_hypothalamus Hypothalamus cluster_liver Liver pCA p-Coumaric Acid Hyp_AMPK AMPK pCA->Hyp_AMPK Inhibits S6K S6 Kinase pCA->S6K Activates Hep_AMPK AMPK pCA->Hep_AMPK Activates Leptin Leptin POMC POMC (Anorexigenic) Leptin->POMC Stimulates AgRP AgRP (Orexigenic) Leptin->AgRP Inhibits Hyp_AMPK->POMC Inhibits Hyp_AMPK->AgRP Activates S6K->Hyp_AMPK Inhibits Food_Intake Reduced Food Intake POMC->Food_Intake AgRP->Food_Intake Glucose_Homeostasis Improved Glucose Homeostasis Hep_AMPK->Glucose_Homeostasis

Caption: p-Coumaric acid's differential effects on central and peripheral AMPK activation to regulate glucose homeostasis and food intake.

References

Technical Support Center: Optimizing MRM Transitions for p-Coumaric Acid and p-Coumaric Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of p-Coumaric acid and its deuterated internal standard, p-Coumaric acid-d6, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) and Troubleshooting Guides

MRM Transition Optimization

Q1: What are the recommended MRM transitions for p-Coumaric acid?

A1: The selection of MRM transitions depends on the ionization mode (positive or negative) and the specific mass spectrometer used. Based on available data, the following transitions are recommended as a starting point for method development. It is crucial to empirically optimize the collision energies for your specific instrument and experimental conditions.

Table 1: Recommended MRM Transitions for p-Coumaric Acid

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)Proposed RoleReference
Positive165.1147.1Quantifier[1][2]
Positive165.1119.1Qualifier[1]
Positive165.191.1Qualifier[3]
Negative163.1119.1Quantifier[4]

Note: The most abundant and stable transition should be selected as the quantifier, while a second, specific transition should be chosen as the qualifier for confirmation.

Q2: I cannot find any information on MRM transitions for this compound. Where should I start?

A2: MRM transitions for deuterated internal standards are established by first determining the mass shift caused by the deuterium labeling. For this compound, the molecular weight will be 6 Daltons higher than the unlabeled compound. Therefore, the precursor ion will be shifted accordingly. The fragmentation pattern is generally expected to be similar to the unlabeled compound, with the deuterium labels retained on the corresponding fragments.

Table 2: Predicted MRM Transitions for this compound

Ionization ModePredicted Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Role
Positive171.1153.1Quantifier
Positive171.1125.1Qualifier
Negative169.1124.1Quantifier

Note: These are predicted transitions and must be confirmed and optimized experimentally by infusing a standard solution of this compound into the mass spectrometer.

Q3: How do I experimentally optimize the collision energy for my selected MRM transitions?

A3: Collision energy (CE) is a critical parameter that directly impacts the fragmentation of the precursor ion and the intensity of the product ion signal. The optimal CE is the voltage that produces the highest and most stable signal for a given product ion.

Below is a general protocol for optimizing collision energy:

Experimental Protocol: Collision Energy Optimization
  • Prepare a Standard Solution: Prepare a pure standard solution of p-Coumaric acid or this compound in a solvent compatible with your mobile phase (e.g., methanol or acetonitrile). A typical concentration is 1 µg/mL.

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate using a syringe pump.

  • Select Precursor Ion: In the instrument software, set the first quadrupole (Q1) to isolate the precursor ion of interest (e.g., m/z 165.1 for p-Coumaric acid in positive mode).

  • Scan for Product Ions: Perform a product ion scan to identify all potential fragment ions generated from the precursor ion at a range of collision energies.

  • Ramp Collision Energy: For each identified product ion, perform a collision energy ramp experiment. This involves monitoring the intensity of the product ion while systematically increasing the collision energy.

  • Determine Optimal CE: The collision energy that yields the maximum intensity for a specific product ion is the optimal CE for that transition.

  • Select Quantifier and Qualifier: Choose the transition with the highest, most stable signal as the quantifier. Select a second, specific, and reasonably intense transition as the qualifier.

The following diagram illustrates the general workflow for MRM optimization:

MRM_Optimization_Workflow cluster_infusion Direct Infusion cluster_ms_optimization Mass Spectrometer Optimization cluster_analysis Data Analysis start Prepare Standard Solution infuse Infuse into MS start->infuse select_precursor Select Precursor Ion (Q1) infuse->select_precursor product_scan Product Ion Scan select_precursor->product_scan ce_ramp Collision Energy Ramp product_scan->ce_ramp determine_optimal_ce Determine Optimal CE ce_ramp->determine_optimal_ce select_transitions Select Quantifier & Qualifier determine_optimal_ce->select_transitions end Optimized Method select_transitions->end Final MRM Method Matrix_Effects cluster_source Ion Source Analyte p-Coumaric Acid Ionization Ionization Analyte->Ionization Matrix Matrix Components Matrix->Ionization Interference MS Mass Spectrometer Ionization->MS Suppressed Signal

References

Improving peak shape and retention time for p-Coumaric acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: p-Coumaric Acid-d6 Analysis

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape and stabilize retention times during the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing for this compound?

Peak tailing is the most common peak shape issue for acidic compounds like p-Coumaric acid. The primary cause is secondary ionic interactions between the analyte and the stationary phase.

  • Cause 1: Inappropriate Mobile Phase pH: p-Coumaric acid has an ionizable carboxylic acid group. If the mobile phase pH is too high (close to or above its pKa of ~4.6), the analyte will be in its anionic form. This negatively charged ion can interact strongly with residual, positively charged silanol groups on the silica-based column packing, leading to tailing.[1][2]

  • Solution: Suppress the ionization of p-Coumaric acid by acidifying the mobile phase. Maintaining a pH between 2.5 and 3.5 ensures the analyte is in its neutral, protonated form, minimizing silanol interactions and resulting in a more symmetrical peak.[1][2] Commonly used acids include formic acid, acetic acid, or phosphoric acid.[3]

  • Cause 2: Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites that cause tailing. Over time, the stationary phase can also degrade, exposing more active silanol groups.

  • Solution: Implement a column cleaning protocol (see Experimental Protocols) or replace the guard column if one is in use. If the problem persists, the analytical column may need to be replaced.

Q2: My retention time for this compound is unstable and drifting. What are the likely causes?

Retention time (RT) instability can compromise data quality and reproducibility. The issue often lies with the mobile phase, system hardware, or temperature.

  • Cause 1: Mobile Phase Issues: Inconsistent mobile phase composition, often due to improper mixing or evaporation of the more volatile organic solvent, can cause RT drift. The pH of an unbuffered aqueous phase can also be inconsistent.

  • Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and ensure thorough mixing. Use a buffer to maintain a stable pH.

  • Cause 2: Temperature Fluctuations: Column temperature significantly affects retention time; a 1°C increase can decrease RT by approximately 2%. Labs with variable ambient temperatures may see diurnal RT shifts.

  • Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30-35°C).

  • Cause 3: Inadequate Column Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before injection, especially in gradient elution, RTs for early runs will be unstable.

  • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (typically 10-20 column volumes) until a stable baseline is achieved before starting the analysis sequence.

Q3: I'm observing peak fronting with my this compound peak. What is the problem?

Peak fronting, where the front of the peak is sloped, is less common than tailing but can indicate specific problems.

  • Cause 1: Column Overload: Injecting too much analyte can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster, resulting in a fronting peak.

  • Solution: Reduce the sample concentration or the injection volume. Dilute the sample and reinject to see if the peak shape improves.

  • Cause 2: Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the analyte band will be distorted as it enters the column.

  • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, minimize the injection volume.

Q4: What are the recommended starting parameters for an HPLC-UV or LC-MS method for this compound?

For method development, a robust starting point is crucial. Most validated methods for p-Coumaric acid utilize reversed-phase chromatography.

  • Solution: A reliable set of starting conditions is detailed in Table 3. This method can be optimized by adjusting the gradient slope or the organic modifier to achieve the desired separation.

Data Presentation

Table 1: Troubleshooting Guide for Peak Shape Issues

SymptomPotential CauseRecommended Solution
Peak Tailing Mobile phase pH too high (>3.5)Acidify mobile phase to pH 2.5–3.5 with formic or acetic acid.
Secondary interactions with silanolsUse a modern, end-capped C18 column; operate at low pH.
Column contaminationPerform a column wash protocol; replace the guard column.
Peak Fronting Column overloadReduce sample concentration or injection volume.
Sample solvent stronger than mobile phaseDissolve sample in the initial mobile phase or reduce injection volume.
Split Peaks Column void or contamination at inletReplace guard column; reverse-flush the analytical column.
Partially blocked fritFilter all samples and mobile phases; replace the column if necessary.

Table 2: Troubleshooting Guide for Retention Time Instability

SymptomPotential CauseRecommended Solution
Gradual Decrease in RT Increase in column temperatureUse a column oven to maintain a constant temperature.
Mobile phase composition change (organic solvent evaporation)Keep mobile phase bottles covered; prepare fresh daily.
Gradual Increase in RT Pump malfunction (inaccurate flow rate)Check pump for leaks and perform maintenance.
Column contamination/equilibration driftEnsure adequate column equilibration before and between runs.
Random Fluctuation Air bubbles in the pump or detectorDegas mobile phases thoroughly; prime the pump.
Leaks in the HPLC systemInspect all fittings and connections for signs of leakage.

Table 3: Recommended Starting HPLC / LC-MS Parameters

ParameterRecommended Value
Column C18, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid or Acetic Acid
Elution Mode Gradient: 5-95% B over 10-15 minutes (adjust as needed)
Flow Rate 0.8 - 1.0 mL/min for 4.6 mm ID; 0.2 - 0.4 mL/min for 2.1 mm ID
Column Temperature 30 - 35 °C
Injection Volume 5 - 20 µL
UV Detection 310 nm
MS Detection ESI Negative Mode; Monitor m/z 163.15 -> fragments for p-Coumaric acid

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment and Optimization
  • Prepare Aqueous Phase: Dispense 999 mL of HPLC-grade water into a 1 L flask.

  • Add Acid: Carefully add 1 mL of formic acid (or acetic acid) to the water to create a 0.1% solution. This will typically bring the pH into the desired 2.5-3.5 range.

  • Confirm pH (Optional but Recommended): Calibrate a pH meter and measure the pH of the solution to ensure it is within the target range. Adjust with small amounts of acid if necessary.

  • Mix and Degas: Mix the solution thoroughly and degas using sonication or vacuum filtration.

  • Prepare Organic Phase: If required by the method, prepare the organic mobile phase (e.g., Acetonitrile + 0.1% Formic Acid) using the same procedure.

  • System Flush: Flush the HPLC system with the new mobile phase for at least 15-20 minutes to ensure the entire flow path is conditioned before analysis.

Protocol 2: Reversed-Phase Column Cleaning and Regeneration

This protocol is a general procedure for flushing a contaminated C18 column. Always consult the manufacturer's specific guidelines.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the flow cell.

  • Flush with Acid-Free Mobile Phase: Flush the column with 10-20 column volumes of your mobile phase without the acid modifier (e.g., 95:5 Water:Acetonitrile).

  • Flush with Water: Flush with 20 column volumes of 100% HPLC-grade water.

  • Flush with Isopropanol: Flush with 20 column volumes of 100% Isopropanol to remove strongly bound non-polar compounds.

  • Re-equilibrate: Re-introduce the initial mobile phase (including acid) and flush until the baseline is stable.

  • Reconnect and Test: Reconnect the column to the detector and inject a standard to assess performance.

Visualizations

TroubleshootingWorkflow start Observation: Peak Tailing for This compound ph_check Is Mobile Phase pH between 2.5 and 3.5? start->ph_check adjust_ph Action: Lower mobile phase pH using 0.1% Formic or Acetic Acid. ph_check->adjust_ph No overload_check Is sample concentration too high? ph_check->overload_check Yes adjust_ph->overload_check dilute_sample Action: Dilute sample or reduce injection volume. overload_check->dilute_sample Yes column_check Is the column old or contaminated? overload_check->column_check No dilute_sample->column_check clean_column Action: Perform column wash protocol. Replace guard column. column_check->clean_column Yes end_node Result: Symmetrical Peak column_check->end_node No replace_column Problem Persists: Replace analytical column. clean_column->replace_column replace_column->end_node

Caption: Troubleshooting workflow for addressing peak tailing.

ParameterRelationships cluster_params Controllable Parameters cluster_outputs Chromatographic Results mp_ph Mobile Phase pH peak_shape Peak Shape mp_ph->peak_shape  Strongly Affects (Low pH improves) org_percent % Organic Solvent rt Retention Time org_percent->rt  Strongly Affects (Higher % decreases RT) resolution Resolution org_percent->resolution  Affects temp Column Temperature temp->rt  Affects (Higher T decreases RT) flow Flow Rate flow->rt  Affects (Higher flow decreases RT) flow->resolution  Affects

Caption: Key HPLC parameter relationships and their effects.

References

Ion suppression effects on p-Coumaric acid-d6 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to ion suppression effects during the quantification of p-Coumaric acid-d6 by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound quantification?

A: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest (this compound) is reduced by the presence of co-eluting compounds from the sample matrix. In electrospray ionization (ESI), these interfering compounds can compete with the analyte for ionization, leading to an underestimation of its true concentration. Even though this compound is a stable isotope-labeled internal standard, significant ion suppression can still impact the accuracy and precision of the quantification of the unlabeled p-Coumaric acid if the suppression effect is not consistent across samples and standards.

Q2: My this compound signal is unexpectedly low or variable. Could this be due to ion suppression?

A: Yes, a low or inconsistent signal for this compound is a classic symptom of ion suppression. This is particularly common in complex matrices such as plasma, urine, or plant extracts. The variability can arise from differences in the matrix composition between individual samples.

Q3: How can I confirm that ion suppression is affecting my this compound signal?

A: A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression is occurring. This involves infusing a constant flow of a this compound solution into the MS detector while injecting a blank matrix extract. A dip in the baseline signal of this compound indicates the elution time of matrix components causing suppression.

Troubleshooting Guide

Issue 1: Inconsistent Peak Areas for this compound Across a Batch

If you observe significant variability in the peak area of your internal standard (this compound) across different samples, it strongly suggests a matrix effect.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a quantitative assessment of the matrix effect by comparing the peak area of this compound in a neat solution versus a post-extraction spiked blank matrix sample.

  • Improve Chromatographic Separation: Modify your LC method to better separate this compound from the interfering matrix components. This could involve adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.

  • Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove the interfering compounds before injection.

  • Dilute the Sample: A simple and often effective strategy is to dilute the sample extract. This reduces the concentration of matrix components responsible for suppression.

Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples

When your QC samples fail acceptance criteria, ion suppression affecting your internal standard can be a contributing factor.

Troubleshooting Workflow:

start QC Samples Fail (Poor Accuracy/Precision) check_is Check Internal Standard (this compound) Peak Area Consistency start->check_is is_ok IS Area Consistent check_is->is_ok No is_not_ok IS Area Inconsistent check_is->is_not_ok Yes other_issues Investigate Other Issues: - Calibration Curve - Pipetting Errors - Instrument Performance is_ok->other_issues investigate_matrix Investigate Matrix Effects is_not_ok->investigate_matrix protocol Implement Mitigation Strategy: - Improve Chromatography - Enhance Sample Cleanup - Dilute Sample investigate_matrix->protocol revalidate Re-run QC Samples protocol->revalidate pass QC Samples Pass revalidate->pass

Caption: Troubleshooting workflow for poor QC sample performance.

Quantitative Data Summary

The following tables illustrate the impact of ion suppression and the effectiveness of mitigation strategies on this compound quantification.

Table 1: Assessment of Ion Suppression on this compound Signal

Sample TypeMean Peak Area (n=3)Standard DeviationSignal Suppression (%)
Neat Standard (in 50% Methanol)1,250,00025,000N/A
Post-extraction Spiked Plasma450,00075,00064%
Post-extraction Spiked Urine680,00095,00045.6%

Table 2: Effect of Sample Dilution on Mitigating Ion Suppression

Dilution FactorMean Peak Area (Plasma, n=3)Signal Suppression (%)
1x (Undiluted)450,00064%
5x850,00032%
10x1,100,00012%

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify the chromatographic regions where ion suppression occurs.

Materials:

  • LC-MS/MS system with a T-junction for post-column infusion.

  • Syringe pump.

  • This compound standard solution (e.g., 100 ng/mL in 50% methanol).

  • Blank matrix extract (e.g., plasma extract prepared without the internal standard).

Procedure:

  • System Setup:

    • Connect the analytical column outlet to a T-junction.

    • Connect the syringe pump containing the this compound solution to the second port of the T-junction.

    • Connect the third port of the T-junction to the MS inlet.

  • Infusion: Begin infusing the this compound solution at a constant flow rate (e.g., 10 µL/min).

  • Acquisition: Start data acquisition on the MS, monitoring the specific MRM transition for this compound. You should observe a stable baseline signal.

  • Injection: Inject the blank matrix extract onto the LC column and run your standard chromatographic method.

  • Analysis: Monitor the this compound signal trace. Any significant drop in the signal intensity indicates a region of ion suppression.

cluster_lc LC System cluster_infusion Infusion System lc_pump LC Pump injector Autosampler lc_pump->injector column Analytical Column injector->column tee T-Junction column->tee syringe_pump Syringe Pump (this compound) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Experimental setup for a post-column infusion experiment.

Protocol 2: Quantification of Matrix Effects

Objective: To quantitatively measure the degree of ion suppression.

Procedure:

  • Prepare Solution A: Spike this compound into a neat solvent (e.g., 50% methanol) at the concentration used in your assay.

  • Prepare Solution B: Extract a blank matrix sample using your established sample preparation method. Then, spike this compound into the final extract at the same concentration as Solution A.

  • Analysis: Analyze both solutions (n≥3) using your LC-MS/MS method.

  • Calculation: Calculate the matrix effect (ME) using the following formula:

    • ME (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

p-Coumaric acid-d6 stability in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for p-Coumaric acid-d6. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: this compound, like its non-deuterated counterpart, is generally stable in solid form when stored under appropriate conditions. In solution, its stability is influenced by pH, temperature, and light exposure. Generally, it exhibits good stability in neutral and acidic solutions at room temperature and under refrigeration for short to medium-term storage. However, prolonged exposure to highly basic conditions or elevated temperatures can lead to degradation.

Q2: How does pH affect the stability of this compound?

A2: p-Coumaric acid is known to be relatively stable in acidic to neutral pH conditions (pH < 7).[1] However, under alkaline conditions (pH > 7), particularly at elevated temperatures, it can be susceptible to degradation.[1] Strong basic conditions can lead to the opening of the coumarin ring in related structures, suggesting that the hydroxycinnamic acid structure of p-coumaric acid can be altered.[2][3][4]

Q3: What are the expected degradation products of this compound under forced degradation conditions?

A3: Under forced degradation conditions, p-Coumaric acid may undergo decarboxylation, particularly at high temperatures, to form 4-vinylphenol. In the presence of certain enzymes or strong oxidizing agents, hydroxylation of the aromatic ring to form caffeic acid can occur. Under strongly basic conditions, isomerization between cis and trans forms can also be expected.

Q4: Are there any special handling precautions for this compound?

A4: As with any deuterated standard, it is important to minimize the risk of isotopic exchange. For this compound, the deuterium labels are on the aromatic ring and are generally stable. However, it is good practice to use non-protic or deuterated solvents for long-term storage of stock solutions if possible. For aqueous solutions, prepare them fresh and store them under recommended conditions. Protect solutions from light to prevent potential photodegradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound signal in LC-MS analysis of stored samples. Degradation due to improper storage conditions (e.g., high pH, elevated temperature, light exposure).Prepare fresh solutions for analysis. Review storage conditions; store aliquots in a freezer (-20°C or -80°C) for long-term storage. Ensure the storage solvent is appropriate and at a neutral or slightly acidic pH.
Inconsistent quantification results using this compound as an internal standard. Instability of the internal standard in the sample matrix or during sample preparation.Perform a stability check of this compound in the specific sample matrix under the experimental conditions. Ensure that the pH of the final sample solution is in a range where this compound is stable.
Appearance of unexpected peaks in the chromatogram. Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. Adjust sample preparation and storage conditions to minimize degradation.
Poor peak shape in HPLC analysis. Interaction with the stationary phase or inappropriate mobile phase pH.Ensure the mobile phase pH is appropriate for the analysis of an acidic compound. A C18 column with a mobile phase containing a small amount of acid (e.g., 0.1% formic acid) usually provides good peak shape.

Stability Data Summary

The following table summarizes the expected stability of p-Coumaric acid under different conditions. Data for the deuterated form (d6) is expected to be comparable.

Condition Parameter Expected Stability Reference
pH Acidic (pH 1-4)Generally Stable
Neutral (pH 7)Generally Stable
Basic (pH 10-13)Potential for degradation, especially at elevated temperatures
Temperature Refrigerated (2-8 °C)Stable for at least 72 hours
Room Temperature (~25 °C)Stable for at least 72 hours
Elevated Temperature (>40 °C)Increased potential for degradation
Light PhotostabilityPotential for photodegradation

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at 70°C for 48 hours.

    • Also, incubate a solution of this compound (in a suitable solvent) at 70°C for 48 hours.

    • At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute both to a suitable concentration for analysis.

  • Photodegradation:

    • Expose a solution of this compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure, dilute the samples to a suitable concentration for analysis.

3. Analytical Method:

  • Analyze the stressed samples using a stability-indicating HPLC method. A typical method would involve:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 310 nm or a mass spectrometer.

4. Data Analysis:

  • Calculate the percentage of degradation of this compound under each stress condition by comparing the peak area of the stressed sample to that of an unstressed control sample.

  • Identify and, if possible, quantify the major degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Interpretation stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Degradation (70°C) stock->thermal Expose to Stress photo Photodegradation stock->photo Expose to Stress sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC-UV/MS Analysis neutralize->hplc degradation Calculate % Degradation hplc->degradation products Identify Degradation Products hplc->products degradation_pathway pCA This compound vinylphenol 4-Vinylphenol-d5 pCA->vinylphenol Decarboxylation (High Temperature) caffeic Caffeic Acid-d5 pCA->caffeic Hydroxylation (Oxidation) isomers Cis/Trans Isomers-d6 pCA->isomers Isomerization (Base/Light)

References

Optimizing cone voltage for p-Coumaric acid-d6 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of cone voltage in the analysis of p-Coumaric acid-d6 by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of optimizing the cone voltage in LC-MS analysis of this compound?

Optimizing the cone voltage is a critical step in method development for LC-MS analysis. The cone voltage, also referred to as orifice voltage or declustering potential, serves three primary functions:

  • Ion Extraction: It facilitates the extraction of ions from the atmospheric pressure region of the ion source into the vacuum region of the mass analyzer.

  • Declustering: It helps to remove solvent molecules that may be clustered around the analyte ions, which simplifies the mass spectrum and reduces noise.

  • In-Source Fragmentation: By increasing the cone voltage, ions are accelerated and collide with gas molecules, inducing fragmentation. This can be controlled to either maximize the signal of the precursor ion or to generate specific product ions for quantitative analysis (MRM/SRM).[1]

For this compound, proper optimization ensures maximum sensitivity and accuracy by controlling the balance between the precursor ion intensity and the formation of specific product ions.

Q2: What are the expected precursor and product ions for this compound?

p-Coumaric acid has a monoisotopic mass of approximately 164.047 g/mol . For this compound, the mass will increase by the number of deuterium atoms replacing hydrogen atoms. Assuming a common d6 labeling pattern on the benzene ring and vinyl group, the expected monoisotopic mass will be around 170.085 g/mol .

Based on common ionization and fragmentation patterns for phenolic acids, the following ions can be expected:

Ionization ModePrecursor Ion (m/z)Product Ion(s) (m/z)Notes
Negative ESI169.1 ([M-H]⁻)~125.1Corresponds to the loss of CO₂ from the carboxyl group.
Positive ESI171.1 ([M+H]⁺)~153.1Corresponds to the neutral loss of H₂O.
~125.1Corresponds to the loss of H₂O and CO.

Note: The exact m/z values may vary slightly depending on the specific labeling pattern of the deuterated standard.

Q3: What is a typical starting range for cone voltage optimization for this compound?

A typical starting range for cone voltage optimization for small molecules like this compound is between 10 V and 60 V.[1] For initial screening, it is advisable to test a broader range (e.g., 5 V to 80 V) in increments of 5 or 10 V to identify the optimal setting that maximizes the response of the desired precursor or product ion. For many phenolic compounds, optimal cone voltages are often found in the 20 V to 40 V range.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of cone voltage and general analysis of this compound.

Issue 1: Low or No Signal for this compound

Possible Cause Troubleshooting Step
Incorrect Ionization Mode p-Coumaric acid is a phenolic acid and generally ionizes well in negative electrospray ionization (ESI) mode to form the [M-H]⁻ ion.[2] Verify that the mass spectrometer is set to the appropriate polarity.
Suboptimal Cone Voltage The cone voltage may be too high, causing excessive fragmentation of the precursor ion, or too low, resulting in poor ion transmission. Perform a cone voltage optimization experiment as detailed in the protocol below.
Mobile Phase Composition The pH of the mobile phase can significantly impact ionization efficiency. For negative mode, a slightly basic or neutral pH can be beneficial. For positive mode, the addition of a small amount of a weak acid like formic acid can enhance protonation.[3]
Source Contamination Contamination in the ion source can suppress the signal. Clean the ion source components, including the sample cone and skimmer, according to the manufacturer's recommendations.
Column Issues A degraded or contaminated column can lead to poor peak shape and reduced signal intensity. Flush the column or replace it if necessary.[4]

Issue 2: High Background Noise or Interferences

Possible Cause Troubleshooting Step
Mobile Phase Contamination Use high-purity, LC-MS grade solvents and additives to prepare the mobile phase. Filter all mobile phases before use.
Sample Matrix Effects Co-eluting matrix components can suppress or enhance the ionization of this compound. Improve sample clean-up procedures or optimize the chromatographic separation to better resolve the analyte from interferences.
In-Source Fragmentation of Other Components A high cone voltage may cause fragmentation of other sample components, leading to interfering ions. A lower cone voltage may help to reduce these interferences.

Issue 3: Inconsistent or Unstable Signal

Possible Cause Troubleshooting Step
Unstable Spray An unstable electrospray will lead to a fluctuating signal. Check the spray needle position and ensure a consistent, fine mist. Also, check for blockages in the sample capillary.
Fluctuations in Solvent Delivery Ensure the LC pumps are delivering a stable and consistent flow rate. Degas the mobile phases to prevent bubble formation.
Temperature Variations Ensure the column compartment and ion source temperatures are stable and set appropriately.

Experimental Protocol: Cone Voltage Optimization

This protocol outlines a systematic approach to optimize the cone voltage for the analysis of this compound.

1. Preparation of Standard Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Prepare a working standard solution by diluting the stock solution in the initial mobile phase composition to a final concentration of approximately 1 µg/mL.

2. LC-MS System Setup:

  • Equilibrate the LC-MS system with the analytical mobile phase. A common reversed-phase method for phenolic acids might use a gradient of water and acetonitrile with 0.1% formic acid.

  • Set the mass spectrometer to the desired ionization mode (e.g., negative ESI).

  • Set the instrument to acquire data in full scan mode over a mass range that includes the expected precursor ion (e.g., m/z 100-200).

3. Cone Voltage Optimization Procedure:

  • Infuse the working standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min). Alternatively, perform repeated injections of the standard solution.

  • Create a series of experiments or a single experiment with programmed cone voltage ramping.

  • Vary the cone voltage across a range, for example, from 5 V to 80 V in increments of 5 V.

  • At each cone voltage setting, acquire data for a sufficient time to obtain a stable signal.

  • Record the intensity of the precursor ion (e.g., m/z 169.1 for [M-H]⁻) at each cone voltage.

4. Data Analysis:

  • Plot the intensity of the precursor ion as a function of the cone voltage.

  • The optimal cone voltage is the value that produces the maximum intensity for the desired precursor ion.

5. Summary of Optimized Parameters (Example):

The following table should be populated with the experimentally determined optimal values.

ParameterOptimized Value
Ionization ModeNegative ESI
Precursor Ion (m/z)169.1
Cone Voltage (V)To be determined experimentally (e.g., 25 V)
Collision Energy (eV)To be determined for MRM
Product Ion (m/z)To be determined for MRM (e.g., 125.1)

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup System Setup cluster_opt Optimization cluster_analysis Data Analysis prep_stock Prepare Stock Solution (1 mg/mL this compound) prep_work Prepare Working Standard (1 µg/mL in mobile phase) prep_stock->prep_work infuse Infuse/Inject Standard prep_work->infuse lc_equilib Equilibrate LC-MS System ms_setup Set MS to Full Scan Mode (e.g., Negative ESI) lc_equilib->ms_setup ms_setup->infuse ramp_cv Ramp Cone Voltage (e.g., 5-80 V) infuse->ramp_cv acquire Acquire Data at Each Voltage ramp_cv->acquire plot Plot Ion Intensity vs. Cone Voltage acquire->plot determine Determine Optimal Voltage plot->determine

Caption: Experimental workflow for cone voltage optimization.

troubleshooting_guide start Start Troubleshooting issue Identify Primary Issue start->issue low_signal Low / No Signal issue->low_signal Intensity high_noise High Background Noise issue->high_noise Baseline unstable_signal Inconsistent Signal issue->unstable_signal Variability check_mode Verify Ionization Mode low_signal->check_mode check_solvents Use LC-MS Grade Solvents high_noise->check_solvents check_spray Check ESI Spray Stability unstable_signal->check_spray optimize_cv Perform Cone Voltage Optimization check_mode->optimize_cv check_mp Check Mobile Phase optimize_cv->check_mp clean_source Clean Ion Source check_mp->clean_source improve_cleanup Improve Sample Cleanup check_solvents->improve_cleanup check_flow Verify LC Flow Rate check_spray->check_flow

Caption: Troubleshooting logic for this compound analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for p-Coumaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of various analytical methods for the quantification of p-Coumaric acid in different matrices. The use of a deuterated internal standard like p-Coumaric acid-d6 is a common strategy in quantitative analysis using mass spectrometry to improve accuracy and precision.[1] This document summarizes key performance parameters from published studies to aid researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods.

Performance Comparison of Analytical Methods

The following table summarizes the validation parameters for the determination of p-Coumaric acid using different analytical techniques and internal standards. This data allows for a direct comparison of method performance in terms of linearity, sensitivity, accuracy, and precision.

Analytical MethodMatrixInternal Standard (IS)Linearity (R²)LOD/LLOQAccuracy (% Recovery or RE)Precision (% RSD)Reference
UPLC-MS/MSHuman PlasmaNot Specified>0.9993LLOQ: 0.2 ng/mLIntra-day: 99.2–103.8%Inter-day: 99.6–108.4%Intra-day: 1.0–5.6%Inter-day: 1.3–6.4%[2][3][4]
LC-MSRat PlasmaHydrochlorothiazideNot SpecifiedLLOQ: 0.01 μg/mL97.1–103.2%<10%[5]
LC-MS/MSPlant ExtractsNot Specified≥ 0.9923Not SpecifiedNot SpecifiedNot Specified
LC-MS/MSPlant ExtractsNot Specified>0.99Recovery: 95.22–118.81%Accuracy: 90.52-116.96%<4.0%
RP-HPLCWineNot SpecifiedNot SpecifiedLOD: 0.01 mg/LLOQ: 0.04 mg/LNot SpecifiedNot Specified
RP-HPLCMethanolic ExtractsNot Specified0.999LOD: 0.302 µgLOQ: 0.99 µgNot SpecifiedNot Specified

Note: LOD = Limit of Detection, LLOQ = Lower Limit of Quantification, RE = Relative Error, RSD = Relative Standard Deviation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols derived from the cited literature for the analysis of p-Coumaric acid.

1. Sample Preparation (Human Plasma)

  • Protein Precipitation: To 100 µL of human plasma, add a volume of a precipitating agent (e.g., methanol or acetonitrile) containing the internal standard (such as this compound).

  • Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 13,000 rpm) for about 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis by LC-MS/MS.

2. LC-MS/MS Method for p-Coumaric Acid Quantification

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for the separation of p-Coumaric acid.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

    • Flow Rate: A suitable flow rate is maintained, for example, 0.7 mL/min.

    • Column Temperature: The column is often maintained at a constant temperature, such as 30°C, to ensure reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the specific method. For p-Coumaric acid, negative mode is common.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. For p-Coumaric acid, a common transition is m/z 163 -> 93 in negative mode.

3. Method Validation Parameters

The following parameters are typically assessed during method validation:

  • Linearity: A calibration curve is constructed by analyzing a series of standards at different concentrations. The linearity is evaluated by the coefficient of determination (R²), which should ideally be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

  • Accuracy and Precision: Accuracy is determined by measuring the agreement between the measured concentration and the true concentration, often expressed as percent recovery. Precision is the degree of agreement among individual measurements and is typically expressed as the relative standard deviation (%RSD). These are assessed at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day).

  • Specificity and Selectivity: This is evaluated by analyzing blank matrix samples to ensure that there are no interfering peaks at the retention time of the analyte and internal standard.

Visualizing the Workflow

Experimental Workflow for LC-MS/MS Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for p-Coumaric acid using LC-MS/MS with an internal standard.

Method_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Processing & Validation cluster_params Validation Parameters prep_std Prepare Calibration Standards & QC Samples spike Spike IS into Standards, QCs, and Samples prep_std->spike prep_is Prepare Internal Standard (this compound) prep_is->spike prep_sample Matrix Sample Collection (e.g., Plasma) prep_sample->spike extraction Sample Extraction (e.g., Protein Precipitation) spike->extraction lc_separation Chromatographic Separation (Reversed-Phase C18) extraction->lc_separation ms_detection Mass Spectrometric Detection (ESI-MRM) lc_separation->ms_detection data_acquisition Data Acquisition & Integration ms_detection->data_acquisition calibration_curve Construct Calibration Curve data_acquisition->calibration_curve validate Assess Validation Parameters calibration_curve->validate linearity Linearity (R²) validate->linearity sensitivity LOD & LOQ validate->sensitivity accuracy Accuracy (% Recovery) validate->accuracy precision Precision (% RSD) validate->precision specificity Specificity validate->specificity

A generalized workflow for the validation of an LC-MS/MS method for p-Coumaric acid.

References

A Head-to-Head Battle: p-Coumaric acid-d6 vs. 13C-labeled p-Coumaric acid as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry because they share very similar physicochemical properties with the analyte of interest. This allows them to effectively compensate for variability during sample preparation, chromatography, and ionization. However, the choice between different isotopes, primarily deuterium and carbon-13, can significantly impact assay performance.

Key Performance Differences: A Qualitative Comparison

The primary distinction between deuterated and ¹³C-labeled internal standards lies in their isotopic stability and chromatographic behavior. ¹³C-labeled standards are generally considered superior for many applications due to their closer physicochemical similarity to the unlabeled analyte.[1][2][3]

Featurep-Coumaric acid-d6 (Deuterated)13C-labeled p-Coumaric acidRationale & Implications for p-Coumaric Acid Analysis
Isotopic Stability Variable. Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if located on exchangeable sites (e.g., -OH, -NH₂).[4][5]High. ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.For p-Coumaric acid, which has a hydroxyl group, the risk of deuterium exchange exists, potentially compromising the accuracy of quantification. ¹³C-labeling offers greater assurance of isotopic stability throughout the analytical workflow.
Chromatographic Co-elution Potential for chromatographic shift. The difference in mass between hydrogen and deuterium can lead to slight differences in retention time, with deuterated compounds often eluting slightly earlier than their non-labeled counterparts.Excellent. The physicochemical properties of ¹³C-labeled compounds are nearly identical to the unlabeled analyte, resulting in perfect co-elution.Co-elution is crucial for accurately compensating for matrix effects, which can vary across a chromatographic peak. A shift in retention time for this compound could lead to differential ion suppression or enhancement compared to the native analyte, introducing analytical bias.
Potential for Isotopic Interference Higher. The potential for in-source fragmentation and H-D exchange can complicate mass spectra.Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.¹³C-labeling generally provides a cleaner analytical signal with less potential for spectral overlap, leading to more reliable quantification of p-Coumaric acid.
Cost Generally lower due to more straightforward synthesis.Generally higher due to the more complex synthesis required.Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality. For new assays, the higher initial cost of a ¹³C-labeled standard may be offset by reduced method development and validation time.

Experimental Protocol: Quantitative Analysis of p-Coumaric Acid in a Biological Matrix

The following provides a generalized experimental protocol for the quantitative analysis of p-Coumaric acid in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with LC-MS/MS. This protocol is representative and would require optimization for specific applications.

1. Materials and Reagents:

  • p-Coumaric acid analytical standard

  • This compound or ¹³C-labeled p-Coumaric acid internal standard (IS)

  • HPLC-grade water, methanol, and acetonitrile

  • Formic acid

  • Human plasma (or other relevant biological matrix)

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Procedure:

  • Preparation of Standards:

    • Prepare stock solutions of p-Coumaric acid and the chosen internal standard in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of p-Coumaric acid.

    • Prepare a working solution of the internal standard at a fixed concentration.

  • Sample Preparation:

    • To 100 µL of plasma sample, calibrator, or quality control sample, add 10 µL of the internal standard working solution.

    • Vortex mix for 10 seconds.

    • Perform a protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to separate p-Coumaric acid from matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for p-Coumaric acid.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Optimize the precursor and product ions for both p-Coumaric acid and the internal standard. For p-Coumaric acid (m/z 163.1), a common transition is to m/z 119.1. The transitions for the labeled standards would be shifted according to their mass increase.

4. Data Analysis:

  • Quantify the concentration of p-Coumaric acid in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizing the Workflow and Comparison

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma Sample add_is Add Internal Standard (this compound or 13C-p-Coumaric acid) start->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant evaporate Evaporation extract_supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Peak Area Ratio) ms_detection->data_analysis

Caption: A generalized experimental workflow for the quantitative analysis of p-Coumaric acid.

comparison_logic cluster_d6 This compound cluster_13c 13C-labeled p-Coumaric acid cluster_performance Performance Outcome d6_stability Potential for Deuterium Exchange accuracy Accuracy d6_stability->accuracy Lower d6_elution Chromatographic Shift Possible d6_elution->accuracy Lower d6_cost Generally Lower Cost c13_stability High Isotopic Stability c13_stability->accuracy Higher c13_elution Co-elutes with Analyte c13_elution->accuracy Higher c13_cost Generally Higher Cost precision Precision accuracy->precision reliability Reliability precision->reliability

Caption: Logical comparison of key characteristics of deuterated versus ¹³C-labeled internal standards.

Conclusion and Recommendation

The selection of an internal standard is a critical determinant of data quality in the quantitative LC-MS/MS analysis of p-Coumaric acid. While deuterated p-Coumaric acid standards are widely available and often more cost-effective, they are susceptible to inherent limitations, including potential chromatographic shifts and isotope exchange, which can compromise data accuracy.

For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability in their p-Coumaric acid quantification, ¹³C-labeled internal standards are unequivocally the superior choice. Their ability to co-elute perfectly with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability, leading to more robust and defensible results. The initial higher cost of a ¹³C-labeled standard is often justified by the improved data quality and the potential to reduce time spent on method development and troubleshooting.

References

A Comparative Guide to the Cross-Validation of p-Coumaric Acid Quantification: Deuterated vs. Structural Analog Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of internal standard (IS) is critical for ensuring the accuracy and precision of the results.[1] An ideal IS mimics the analyte's behavior throughout sample preparation and analysis, compensating for variability. While a stable isotope-labeled (SIL) internal standard, such as p-Coumaric acid-d6, is considered the gold standard, its availability or cost can be prohibitive. In such cases, a structural analog is often employed.[1]

This guide provides a framework for the cross-validation of a bioanalytical method for p-Coumaric acid using two different internal standards: the SIL IS (this compound) and a structural analog IS (trans-Cinnamic acid). The objective of this cross-validation is to demonstrate the comparability of data generated using either internal standard, as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[2]

Selection of a Structural Analog Internal Standard

For this comparative study, trans-Cinnamic acid is selected as the structural analog to p-Coumaric acid. The selection is based on the high degree of structural similarity, differing only by the absence of a hydroxyl group on the phenyl ring. This similarity is expected to result in comparable extraction recovery and ionization efficiency.

Figure 1: Analyte and Internal Standards.

Experimental Protocol: Cross-Validation of Internal Standards

This protocol outlines the steps for a cross-validation study to compare the performance of this compound and trans-Cinnamic acid as internal standards for the quantification of p-Coumaric acid in human plasma. The procedures are designed to adhere to the principles outlined in the FDA's "Bioanalytical Method Validation" guidance.[2][3]

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve p-Coumaric acid in methanol.

  • Internal Standard Stock Solutions (1 mg/mL): Separately prepare stock solutions of this compound and trans-Cinnamic acid in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte and separate working solutions for each internal standard at a fixed concentration in methanol.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with the analyte working solutions to prepare a calibration curve consisting of a blank, a zero standard (spiked only with IS), and at least six non-zero concentrations. Prepare two separate sets of calibration standards, one for each internal standard.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. Prepare two sets of QC samples, one for each internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, QC, or blank), add 20 µL of the appropriate internal standard working solution (either this compound or trans-Cinnamic acid).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: Standard HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for p-Coumaric acid, this compound, and trans-Cinnamic acid.

Cross-Validation Procedure
  • Analyze two separate batches of calibration standards and QC samples, one using this compound as the IS and the other using trans-Cinnamic acid as the IS.

  • In a third batch, analyze the QC samples prepared for the this compound method, but process them using trans-Cinnamic acid as the IS.

  • Conversely, in a fourth batch, analyze the QC samples prepared for the trans-Cinnamic acid method, but process them using this compound as the IS.

  • Calculate the concentrations of the QC samples from all batches and compare the results.

cluster_method1 Method 1: this compound (SIL IS) cluster_method2 Method 2: trans-Cinnamic Acid (Analog IS) prep_standards Prepare Calibration Standards & QCs (Two Sets: one for each IS) spike_is1 Spike Samples with This compound prep_standards->spike_is1 spike_is2 Spike Samples with trans-Cinnamic Acid prep_standards->spike_is2 extract1 Protein Precipitation & Extraction spike_is1->extract1 lcms1 LC-MS/MS Analysis extract1->lcms1 quant1 Quantification using This compound lcms1->quant1 compare Compare Results: Accuracy, Precision, Linearity, Matrix Effect quant1->compare extract2 Protein Precipitation & Extraction spike_is2->extract2 lcms2 LC-MS/MS Analysis extract2->lcms2 quant2 Quantification using trans-Cinnamic Acid lcms2->quant2 quant2->compare

Figure 2: Cross-Validation Workflow.

Comparative Data Analysis

The following tables present illustrative data from the proposed cross-validation study. These tables are intended to provide a framework for the comparison of the two internal standards.

Table 1: Calibration Curve Performance

ParameterThis compound (SIL IS)trans-Cinnamic Acid (Analog IS)Acceptance Criteria
Linear Range (ng/mL) 1 - 10001 - 1000-
Regression Model Linear, 1/x² weightingLinear, 1/x² weighting-
Correlation Coefficient (r²) > 0.998> 0.995≥ 0.99
Back-calculated Accuracy Within ± 15% (± 20% at LLOQ)Within ± 15% (± 20% at LLOQ)Within ± 15% (± 20% at LLOQ)

Table 2: Intra- and Inter-Assay Precision and Accuracy

QC Level (ng/mL)Internal StandardIntra-Assay Precision (%CV)Intra-Assay Accuracy (%)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%)
LLOQ (1) This compound4.5102.35.8101.5
trans-Cinnamic Acid6.898.78.299.4
Low (3) This compound3.1101.54.2100.8
trans-Cinnamic Acid5.2103.16.5102.0
Medium (100) This compound2.599.83.5100.2
trans-Cinnamic Acid4.197.55.398.1
High (800) This compound2.8100.73.9101.1
trans-Cinnamic Acid4.8101.95.9102.5
Acceptance Criteria ≤ 15% (≤ 20% at LLOQ) 85-115% (80-120% at LLOQ) ≤ 15% (≤ 20% at LLOQ) 85-115% (80-120% at LLOQ)

Table 3: Matrix Effect and Recovery

ParameterThis compound (SIL IS)trans-Cinnamic Acid (Analog IS)Acceptance Criteria
Matrix Effect (%CV of IS-normalized matrix factor) 3.88.9≤ 15%
Recovery of Analyte (%) 85.283.7Consistent and precise
Recovery of IS (%) 86.179.5Consistent and precise

Table 4: Cross-Validation of QC Samples

QC Level (ng/mL)Mean % Difference (Analog IS vs. SIL IS)Acceptance Criteria
Low (3) -4.2Within ± 15%
High (800) +2.8Within ± 15%

Conclusion

This guide provides a comprehensive framework for the cross-validation of this compound against a structural analog internal standard, trans-Cinnamic acid. The illustrative data demonstrates that while the stable isotope-labeled internal standard is expected to provide superior precision, a carefully selected structural analog can also yield acceptable results that meet regulatory requirements. The decision to use a structural analog should be supported by thorough validation and cross-validation data to ensure the reliability of the bioanalytical results. The experimental protocols and data presentation formats provided herein can serve as a valuable resource for researchers and scientists in the field of drug development.

References

Linearity, accuracy, and precision of p-Coumaric acid quantification with p-Coumaric acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the precise world of small molecule quantification, the choice of analytical methodology is paramount. This guide provides a detailed comparison of the linearity, accuracy, and precision for the quantification of p-Coumaric acid, with a focus on the robust and reliable use of its deuterated internal standard, p-Coumaric acid-d6.

In the pursuit of accurate and reproducible results, the use of a stable isotope-labeled internal standard is a cornerstone of robust analytical methods, particularly in complex matrices. This guide delves into the performance characteristics of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for p-Coumaric acid quantification utilizing this compound. The data presented herein is representative of the performance expected from a fully validated method, offering a benchmark for laboratories developing or implementing similar assays.

Method Performance: A Quantitative Overview

The use of a deuterated internal standard like this compound is critical for correcting for variability in sample preparation and instrument response, leading to superior accuracy and precision. The following tables summarize the expected performance characteristics of a validated LC-MS/MS method.

Table 1: Linearity of p-Coumaric Acid Quantification
ParameterValue
Linear Range0.5 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.999
Calibration Curve Equationy = mx + c (where y = peak area ratio, x = concentration)
Weighting1/x²
Table 2: Accuracy and Precision of p-Coumaric Acid Quantification
Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (% Recovery)Inter-day Accuracy (% Recovery)
Lower Limit of Quantification (LLOQ)0.5≤ 15%≤ 15%85 - 115%85 - 115%
Low QC1.5≤ 10%≤ 10%90 - 110%90 - 110%
Medium QC75≤ 10%≤ 10%90 - 110%90 - 110%
High QC400≤ 10%≤ 10%90 - 110%90 - 110%

Alternative Methodologies: A Brief Comparison

While the use of a deuterated internal standard with LC-MS/MS is considered the gold standard, other methods have been employed for p-Coumaric acid quantification.

Table 3: Comparison with Alternative Quantification Methods
MethodInternal StandardTypical Linearity (r²)AdvantagesDisadvantages
LC-MS/MS with this compound This compound ≥ 0.999 High specificity, sensitivity, accuracy, and precision. Higher instrument cost.
LC-MS/MS with other internal standardse.g., Hydrochlorothiazide[1]≥ 0.999[2]High sensitivity and specificity.Potential for differential matrix effects and extraction recovery compared to the analyte.
HPLC-UVNone or structural analog~0.999[3]Lower instrument cost, widely available.Lower sensitivity and specificity, more susceptible to matrix interferences.

Experimental Protocol: Quantification of p-Coumaric Acid by LC-MS/MS

This section details a representative protocol for the quantification of p-Coumaric acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Preparation of Standards and Quality Controls:

  • Prepare a stock solution of p-Coumaric acid and this compound in methanol.

  • Serially dilute the p-Coumaric acid stock solution to prepare calibration standards ranging from 0.5 to 500 ng/mL.

  • Prepare quality control samples at four concentration levels: LLOQ (0.5 ng/mL), Low QC (1.5 ng/mL), Medium QC (75 ng/mL), and High QC (400 ng/mL).

2. Sample Preparation:

  • To 100 µL of plasma sample, standard, or QC, add 25 µL of the this compound internal standard working solution.

  • Perform a protein precipitation by adding 300 µL of acetonitrile.

  • Vortex the samples for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient elution at a flow rate of 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) transitions:

      • p-Coumaric acid: Precursor ion (m/z) → Product ion (m/z)

      • This compound: Precursor ion (m/z) → Product ion (m/z)

    • Optimize collision energies and other MS parameters for maximum signal intensity.

4. Data Analysis:

  • Integrate the peak areas for both p-Coumaric acid and this compound.

  • Calculate the peak area ratio (p-Coumaric acid / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression (1/x²).

  • Determine the concentration of p-Coumaric acid in the samples and QCs from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the key steps in the quantification of p-Coumaric acid using an internal standard.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Biological Sample (e.g., Plasma) IS_spike Spike with this compound (Internal Standard) Sample->IS_spike Standards Calibration Standards & QCs Standards->IS_spike Protein_precip Protein Precipitation (e.g., Acetonitrile) IS_spike->Protein_precip Centrifuge Centrifugation Protein_precip->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection - MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Construction Ratio->Calibration Quantification Quantify Sample Concentrations Calibration->Quantification

Caption: Experimental workflow for p-Coumaric acid quantification.

References

Revolutionizing p-Coumaric Acid Quantification: A Comparative Analysis of Extraction Recovery Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of extraction recovery for p-Coumaric acid (p-CA), a phenolic acid with significant therapeutic potential, highlighting the advantages of employing its deuterated stable isotope, p-Coumaric acid-d6, as an internal standard.

The use of a stable isotope-labeled internal standard is widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2] This is because a deuterated standard, such as this compound, exhibits nearly identical chemical and physical properties to the endogenous analyte.[1][2] This similarity ensures that it behaves consistently during extraction, chromatography, and ionization, thereby providing a reliable means to correct for any analyte loss during sample processing and instrumental analysis.[1]

This guide presents a comparative overview of extraction recovery for p-Coumaric acid, contrasting the performance of methods utilizing this compound with those employing alternative quantification strategies.

Comparative Analysis of Extraction Recovery

The following table summarizes the extraction recovery of p-Coumaric acid from biological matrices using different analytical approaches. While a direct head-to-head study comparing this compound with other methods in a single publication was not identified, the data presented is collated from various validated studies to provide a comparative perspective.

Extraction MethodInternal StandardMatrixMean Extraction Recovery (%)Reference
Solid-Phase Extraction (SPE)This compound (Assumed)Human Plasma>95% (Typical for validated bioanalytical methods using deuterated IS)Theoretical Advantage
Solid-Phase Extraction (SPE)HydrochlorothiazideHuman Plasma47.4% - 57.0%
Liquid-Liquid Extraction (LLE)External StandardVariousVariable, highly dependent on solvent and pHGeneral Knowledge

Note: The recovery for this compound is an illustrative value based on the established principle that a co-eluting, isotopically labeled internal standard effectively compensates for extraction variability, leading to a normalized recovery that approaches 100% in validated assays.

The data illustrates a significant disparity in the reported extraction recovery. The study utilizing a non-isotopic internal standard, hydrochlorothiazide, for the solid-phase extraction of p-Coumaric acid from human plasma reported recoveries between 47.4% and 57.0%. In contrast, the use of a deuterated internal standard like this compound is designed to normalize the results, effectively accounting for any loss during the extraction process. This leads to a more accurate and precise quantification of the analyte.

Experimental Protocols

Detailed methodologies for the extraction of p-Coumaric acid are crucial for reproducibility. Below are representative protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE) Protocol for p-Coumaric Acid in Human Plasma

This protocol is adapted from a validated method for the analysis of p-Coumaric acid in human plasma.

  • Sample Preparation:

    • To 200 µL of a human plasma sample, add 10 µL of the internal standard working solution (e.g., this compound in a suitable solvent).

    • Vortex the sample for 5 seconds.

    • Add 200 µL of water and centrifuge at 13,000 rpm for 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition a polymeric strong anion exchange SPE cartridge (e.g., Strata X-A, 30 mg/1 mL) by passing 1.0 mL of methanol followed by 1.0 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2.0 mL of water.

    • Follow with a second wash using 1.0 mL of methanol.

  • Elution:

    • Elute the analyte and internal standard with 1.0 mL of 2% formic acid in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness at 50°C under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for p-Coumaric Acid from Plant Extracts

This is a general protocol for the extraction of phenolic acids from plant material.

  • Sample Preparation:

    • Homogenize a known weight of the plant material in a solvent such as methanol or a methanol/water mixture.

    • Add the internal standard (this compound) to the homogenate.

    • Centrifuge the mixture to pellet the solid material.

  • Acidification:

    • Transfer the supernatant to a new tube and acidify to a pH of approximately 2-3 using an acid like hydrochloric acid. This protonates the phenolic acids, making them more soluble in organic solvents.

  • Solvent Extraction:

    • Add an equal volume of an immiscible organic solvent, such as ethyl acetate.

    • Vortex the mixture vigorously for several minutes to ensure thorough mixing of the two phases.

    • Centrifuge to separate the aqueous and organic layers.

  • Collection of Organic Phase:

    • Carefully collect the upper organic layer containing the p-Coumaric acid and internal standard.

    • Repeat the extraction of the aqueous layer with fresh ethyl acetate at least two more times to maximize recovery.

  • Dry-down and Reconstitution:

    • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Workflow Visualization

The following diagrams illustrate the key workflows in the assessment of p-Coumaric acid extraction recovery.

cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Analysis Matrix Biological Matrix (e.g., Plasma) Spike_IS Spike with this compound Matrix->Spike_IS Mix_Dilute Vortex and Dilute Spike_IS->Mix_Dilute Condition Condition SPE Cartridge Load Load Sample Mix_Dilute->Load Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Drydown Evaporate to Dryness Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantify p-CA vs p-CA-d6 LCMS->Quantify

Caption: Workflow for SPE of p-Coumaric acid with this compound.

cluster_0 Quantification Method cluster_1 Key Advantages cluster_2 Outcome IS Internal Standard (p-CA-d6) IS_Adv Corrects for extraction loss Corrects for matrix effects Improves accuracy and precision IS->IS_Adv ES External Standard ES_Adv Simpler preparation ES->ES_Adv IS_Outcome High Confidence in Quantitative Results IS_Adv->IS_Outcome ES_Outcome Potential for Inaccurate Quantification ES_Adv->ES_Outcome

Caption: Logical comparison of Internal vs. External Standard methods.

References

A Researcher's Guide to p-Coumaric Acid Quantification: An Inter-laboratory Method Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of p-Coumaric acid, a phenolic compound with significant antioxidant and various other pharmacological properties, is crucial. This guide provides an objective comparison of common analytical methods for p-Coumaric acid quantification, supported by a synthesis of data from multiple studies. We will delve into High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry, presenting their performance data and detailed experimental protocols to aid in selecting the most suitable method for your research needs.

Comparative Analysis of Quantification Methods

The choice of an analytical method for p-Coumaric acid quantification is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the quantitative performance of HPLC-UV, LC-MS, and UV-Vis Spectrophotometry based on published data.

ParameterHPLC-UVLC-MS/LC-MS/MSUV-Vis Spectrophotometry
Linearity Range 0.5 - 15 mg/L[1]0.01 - 15 µg/mL[2]2 - 25 µg/mL[3][4]
Limit of Detection (LOD) 0.01 mg/L (10 µg/L)[1]0.0208 µg/mLNot consistently reported, method dependent
Limit of Quantification (LOQ) 0.04 mg/L (40 µg/L)0.01 µg/mLNot consistently reported, method dependent
Precision (%RSD) < 2%< 10% (intraday and interday)< 2%
Accuracy (% Recovery) Data not consistently reported across studies97.1 - 103.2%80 - 90%
Selectivity Good, based on retention timeExcellent, based on mass-to-charge ratioLower, susceptible to interference from other UV-absorbing compounds
Typical Sample Matrices Plant extracts, beverages (wine), biological fluidsPlant extracts, biological fluids (plasma)Pure compounds, simple mixtures, pharmaceutical dosage forms

Experimental Workflows and Method Selection

The general workflow for p-Coumaric acid quantification involves sample preparation, followed by instrumental analysis and data processing. The complexity of the sample preparation stage is highly dependent on the chosen analytical method and the sample matrix.

p_Coumaric_Acid_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Extraction Extraction Purification Purification Extraction->Purification Derivatization Derivatization (Optional) Purification->Derivatization HPLC_UV HPLC-UV Purification->HPLC_UV Injection LC_MS LC-MS(/MS) Purification->LC_MS Injection UV_Vis UV-Vis Spectrophotometry Purification->UV_Vis Measurement Derivatization->HPLC_UV Injection Quantification Quantification HPLC_UV->Quantification LC_MS->Quantification UV_Vis->Quantification Validation Validation Quantification->Validation Sample Sample Sample->Extraction

General workflow for p-Coumaric acid quantification.

Choosing the appropriate analytical technique is critical for obtaining reliable results. The following decision tree can guide researchers in selecting the most suitable method based on their specific requirements.

Method_Selection_Guide Start Start: Define Analytical Needs High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Complex_Matrix Complex Matrix? High_Sensitivity->Complex_Matrix No LC_MS LC-MS or LC-MS/MS High_Sensitivity->LC_MS Yes High_Throughput High Throughput Needed? Complex_Matrix->High_Throughput No HPLC_UV HPLC-UV Complex_Matrix->HPLC_UV Yes High_Throughput->HPLC_UV No UV_Vis UV-Vis Spectrophotometry High_Throughput->UV_Vis Yes

Decision tree for selecting a p-Coumaric acid quantification method.

Detailed Experimental Protocols

Below are representative experimental protocols for each of the discussed methods, synthesized from the reviewed literature.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

This method is widely used for the quantification of p-Coumaric acid in various samples, including plant extracts and beverages.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), a UV-Vis detector, and an autosampler is typically used.

  • Mobile Phase: A common mobile phase is a gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). For example, an isocratic mobile phase of water:methanol:glacial acetic acid (65:34:1 v/v/v) has been used.

  • Flow Rate: A typical flow rate is between 0.8 and 1.0 mL/min.

  • Detection Wavelength: The detection wavelength is usually set at the absorption maximum of p-Coumaric acid, which is around 280-310 nm.

  • Sample Preparation: For plant materials, this often involves extraction with a solvent like methanol, followed by filtration. For liquid samples like wine, direct injection after filtration may be possible.

  • Quantification: Quantification is achieved by creating a calibration curve using standard solutions of p-Coumaric acid of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity, making it suitable for complex matrices and trace-level quantification.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., triple quadrupole or QTOF) with an electrospray ionization (ESI) source is used.

  • Chromatographic Conditions: Similar C18 columns and mobile phases as in HPLC-UV are employed. A gradient elution is often preferred to achieve better separation in complex samples.

  • Mass Spectrometry Parameters: The mass spectrometer is typically operated in negative ionization mode. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used. The precursor ion for p-Coumaric acid is [M-H]⁻ at m/z 163.15.

  • Sample Preparation: Sample preparation may involve more rigorous cleanup steps like solid-phase extraction (SPE) to remove interfering matrix components, especially for biological samples like plasma.

  • Quantification: An internal standard is often used to improve accuracy and precision. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

UV-Vis Spectrophotometry

This is a simpler and more cost-effective method, but it is less selective and best suited for relatively pure samples.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is required.

  • Solvent: p-Coumaric acid is dissolved in a suitable solvent that does not absorb in the same region, such as ethanol or a buffer solution.

  • Wavelength of Maximum Absorbance (λmax): The absorbance is measured at the λmax of p-Coumaric acid, which can vary slightly depending on the solvent but is generally in the range of 284-300 nm.

  • Sample Preparation: The sample containing p-Coumaric acid is dissolved in the chosen solvent and diluted to a concentration that falls within the linear range of the calibration curve.

  • Quantification: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the unknown sample is then determined from this curve.

References

The Gold Standard in Quantitative Analysis: A Cost-Benefit Analysis of p-Coumaric Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the routine analysis of p-Coumaric acid, the choice of an appropriate internal standard is a critical decision that directly impacts the reliability and accuracy of results. This guide provides a comprehensive cost-benefit analysis of using deuterated p-Coumaric acid-d6 as an internal standard compared to its non-deuterated counterpart and other structural analogs.

Executive Summary

The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the "gold standard" in quantitative mass spectrometry. While the initial procurement cost of a deuterated standard is significantly higher than its non-deuterated form or other structural analogs, the long-term benefits in terms of data quality, method robustness, and reduced sample repeats often justify the investment. This guide will delve into the quantitative performance advantages and provide a clear cost comparison to aid in making an informed decision for your analytical needs.

Data Presentation: Performance and Cost Comparison

The primary advantage of using this compound lies in its ability to accurately and precisely correct for variations during sample preparation and analysis, most notably the matrix effect in LC-MS/MS applications.

Quantitative Performance Comparison

The following table summarizes the expected performance improvements when using a deuterated internal standard like this compound compared to a non-deuterated internal standard (e.g., Ferulic acid) or performing external standard calibration. The data is representative of typical outcomes in a validated bioanalytical method.

ParameterExternal StandardNon-Deuterated IS (e.g., Ferulic Acid)This compound (Deuterated IS)
Accuracy (% Bias) ± 15-20%± 10-15%± 2-5%
Precision (%RSD) 15-25%10-20%< 5-10%
Linearity (r²) > 0.990> 0.995> 0.999
Limit of Quantification (LOQ) VariableConsistentLower LOQ achievable
Matrix Effect Variability HighModerateLow
Sample Repeat Rate HighModerateLow

This data is a representative example based on typical performance characteristics and may vary depending on the specific matrix and analytical method.

Cost Comparison

The initial cost of this compound is substantially higher than the non-deuterated p-Coumaric acid and another potential non-deuterated internal standard, Ferulic acid.

CompoundSupplier ExampleQuantityEstimated Price (USD)Price per mg (USD)
This compound Mithridion5 mg$508.80[1]$101.76
p-Coumaric acid Sigma-Aldrich1 g$16.30[2]$0.016
p-Coumaric acid Bioaustralis5 mg$65.00 (AUD)~$43.00 (USD)
Ferulic acid (IS alternative) Sigma-Aldrich100 mg$201.60[3]$2.02

Experimental Protocols

To objectively evaluate the performance of this compound against a non-deuterated internal standard, the following experimental protocol for a comparative analysis in a biological matrix (e.g., plasma) is recommended.

Objective

To compare the accuracy and precision of p-Coumaric acid quantification in human plasma using this compound versus a non-deuterated internal standard (e.g., Ferulic acid).

Materials
  • p-Coumaric acid analytical standard

  • This compound

  • Ferulic acid (or other suitable non-deuterated IS)

  • Human plasma (blank)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid Phase Extraction (SPE) cartridges

Procedure
  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of p-Coumaric acid, this compound, and Ferulic acid in methanol (1 mg/mL).

    • Prepare working standard solutions of p-Coumaric acid by serial dilution of the stock solution.

    • Prepare working internal standard solutions of this compound and Ferulic acid at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation & SPE):

    • Spike blank plasma samples with the p-Coumaric acid working standards to create calibration standards and quality control (QC) samples.

    • For the deuterated IS method, add the this compound working solution to each sample.

    • For the non-deuterated IS method, add the Ferulic acid working solution to a separate set of identical samples.

    • Perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge.

    • Perform Solid Phase Extraction (SPE) on the supernatant for further cleanup.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate p-Coumaric acid and the internal standards.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the transitions for p-Coumaric acid, this compound, and Ferulic acid.

  • Data Analysis:

    • For each method, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

    • Quantify the QC samples using the respective calibration curves.

    • Calculate the accuracy (% bias) and precision (%RSD) for each method at different QC levels.

Mandatory Visualization

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_comparison Performance Comparison prep_start Blank Plasma Sample spike_analyte Spike with p-Coumaric Acid Standards prep_start->spike_analyte split Split into Two Sets spike_analyte->split spike_d6 Add this compound (IS) split->spike_d6 Set A spike_nd Add Non-Deuterated IS split->spike_nd Set B protein_precip_d6 Protein Precipitation spike_d6->protein_precip_d6 protein_precip_nd Protein Precipitation spike_nd->protein_precip_nd spe_d6 Solid Phase Extraction protein_precip_d6->spe_d6 spe_nd Solid Phase Extraction protein_precip_nd->spe_nd lcms_d6 LC-MS/MS Analysis spe_d6->lcms_d6 lcms_nd LC-MS/MS Analysis spe_nd->lcms_nd data_analysis_d6 Calculate Peak Area Ratios (Analyte / IS-d6) lcms_d6->data_analysis_d6 data_analysis_nd Calculate Peak Area Ratios (Analyte / Non-Deuterated IS) lcms_nd->data_analysis_nd calibration_d6 Construct Calibration Curve data_analysis_d6->calibration_d6 calibration_nd Construct Calibration Curve data_analysis_nd->calibration_nd quant_d6 Quantify QC Samples calibration_d6->quant_d6 quant_nd Quantify QC Samples calibration_nd->quant_nd comparison Compare Accuracy & Precision quant_d6->comparison quant_nd->comparison

Caption: Experimental workflow for comparing deuterated and non-deuterated internal standards.

Cost-Benefit Analysis Logic

G cluster_cost Cost Analysis cluster_benefit Benefit Analysis cluster_decision Decision Framework cost_d6 Higher Initial Cost (this compound) decision Optimal Choice of Internal Standard cost_d6->decision Leads to cost_nd Lower Initial Cost (Non-deuterated IS) cost_nd->decision Leads to benefit_d6 Higher Data Quality (Accuracy, Precision) Lower Sample Repeats Method Robustness benefit_d6->decision Justifies benefit_nd Acceptable Data Quality (for less demanding applications) benefit_nd->decision May justify

Caption: Logical relationship of the cost-benefit analysis for internal standard selection.

Conclusion

The decision to use this compound in routine analysis is a clear example of investing in data quality and long-term efficiency. While the upfront cost is higher, the superior accuracy and precision, coupled with a reduction in the need for costly and time-consuming sample reanalysis, present a compelling argument for its adoption. For regulated environments and research where the highest data integrity is paramount, the benefits of using a deuterated internal standard like this compound far outweigh the initial financial outlay. For less demanding applications where a higher degree of variability is acceptable, a non-deuterated internal standard may be a viable, more budget-friendly option. Ultimately, the choice of internal standard should be based on a thorough evaluation of the analytical method requirements, regulatory guidelines, and the overall project budget.

References

Performance of p-Coumaric acid-d6 in different biological matrices (plasma, urine, tissue)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of p-Coumaric acid-d6 as an internal standard for the quantification of p-Coumaric acid in various biological matrices, including plasma, urine, and tissue. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, offering high accuracy and precision by compensating for variability during sample preparation and analysis.[1] This document summarizes key performance metrics, details experimental protocols, and presents visual workflows to aid in the implementation of robust and reliable analytical methods.

Data Presentation: Performance Characteristics

The following tables summarize the expected performance characteristics of an LC-MS/MS method for the quantification of p-Coumaric acid using this compound as an internal standard. The data for plasma is based on published studies, while the data for urine and tissue are extrapolated based on typical performance of similar methods and analytes.

Table 1: Performance of p-Coumaric Acid Quantification in Human Plasma

ParameterTypical Performance
Linearity (r²)>0.99
Lower Limit of Quantification (LLOQ)0.2 ng/mL[2][3][4][5]
Intra-day Accuracy99.2–103.8%
Inter-day Accuracy99.6–108.4%
Intra-day Precision (%RSD)1.0–5.6%
Inter-day Precision (%RSD)1.3–6.4%
Recovery~50-60%

Table 2: Expected Performance of p-Coumaric Acid Quantification in Human Urine

ParameterExpected Performance
Linearity (r²)>0.99
Lower Limit of Quantification (LLOQ)0.5 - 5 ng/mL
Accuracy85–115%
Precision (%RSD)<15%
Recovery70-90%

Table 3: Expected Performance of p-Coumaric Acid Quantification in Tissue Homogenate

ParameterExpected Performance
Linearity (r²)>0.99
Lower Limit of Quantification (LLOQ)1 - 10 ng/g
Accuracy80–120%
Precision (%RSD)<15%
Recovery60-80%

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. The following protocols are based on established methods for the analysis of p-Coumaric acid and similar compounds in biological matrices.

Plasma Sample Preparation

This protocol is adapted from a validated method for p-Coumaric acid analysis in human plasma.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Urine Sample Preparation

This protocol is a general procedure for the extraction of acidic compounds from urine.

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature and centrifuge to remove any particulate matter.

  • Internal Standard Spiking: To a 500 µL aliquot of urine, add 20 µL of this compound internal standard solution.

  • Acidification: Acidify the sample by adding 50 µL of 1 M HCl.

  • Liquid-Liquid Extraction (LLE): Add 2 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Tissue Sample Preparation

This protocol is based on a general procedure for tissue homogenization and extraction of small molecules.

  • Tissue Weighing and Homogenization: Weigh the frozen tissue sample (e.g., 100 mg) and add it to a tube containing 500 µL of ice-cold homogenization buffer (e.g., phosphate-buffered saline) and ceramic beads. Homogenize the tissue using a bead-beater homogenizer.

  • Internal Standard Spiking: To the tissue homogenate, add 20 µL of this compound internal standard solution.

  • Protein Precipitation: Add 1 mL of cold acetonitrile to the homogenate.

  • Vortexing and Centrifugation: Vortex the mixture for 2 minutes, followed by centrifugation at 15,000 rpm for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the metabolism of dietary p-Coumaric acid by gut microbiota and its potential downstream effects.

p_Coumaric_Acid_Metabolism cluster_ingestion Dietary Intake cluster_gut Gut Microbiota Metabolism cluster_absorption Absorption & Systemic Effects Dietary p-Coumaric Acid Dietary p-Coumaric Acid p-Coumaric Acid p-Coumaric Acid Dietary p-Coumaric Acid->p-Coumaric Acid Dihydro-p-coumaric acid Dihydro-p-coumaric acid p-Coumaric Acid->Dihydro-p-coumaric acid Reduction Phloretic acid Phloretic acid Dihydro-p-coumaric acid->Phloretic acid Dehydroxylation Systemic Circulation Systemic Circulation Phloretic acid->Systemic Circulation Bioactive Metabolites Bioactive Metabolites Systemic Circulation->Bioactive Metabolites Exert Biological Activities (e.g., anti-inflammatory, antioxidant)

Caption: Metabolism of p-Coumaric acid by gut microbiota.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the quantification of p-Coumaric acid in a biological matrix using this compound as an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological Matrix (Plasma, Urine, Tissue) Biological Matrix (Plasma, Urine, Tissue) Add this compound (Internal Standard) Add this compound (Internal Standard) Biological Matrix (Plasma, Urine, Tissue)->Add this compound (Internal Standard) Extraction (e.g., Protein Precipitation, LLE) Extraction (e.g., Protein Precipitation, LLE) Add this compound (Internal Standard)->Extraction (e.g., Protein Precipitation, LLE) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (e.g., Protein Precipitation, LLE)->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Peak Integration Peak Integration MS/MS Detection (MRM)->Peak Integration Concentration Calculation (Analyte/IS Ratio) Concentration Calculation (Analyte/IS Ratio) Peak Integration->Concentration Calculation (Analyte/IS Ratio)

References

A Comparative Guide to p-Coumaric Acid-d6 and Other Deuterated Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis using mass spectrometry, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a detailed comparison of p-Coumaric acid-d6 with other commonly used deuterated internal standards in the analysis of phenolic acids and other related small molecules. This comparison is supported by a review of their performance characteristics, a detailed experimental protocol, and a visualization of the relevant biosynthetic pathway.

Deuterated internal standards are considered the gold standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS). By replacing hydrogen atoms with deuterium, these standards are chemically almost identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects. This minimizes variability during sample preparation and analysis, leading to more robust and reproducible data.

Performance Comparison of Deuterated Internal Standards

The ideal internal standard should mimic the behavior of the analyte throughout the analytical process, including extraction, chromatography, and ionization. The following tables summarize the performance characteristics of this compound and other relevant deuterated phenolic acid standards based on data from various LC-MS/MS method validation studies.

Disclaimer: The following data has been compiled from different studies. Experimental conditions, matrices, and instrumentation may vary, which can influence the reported performance characteristics.

Table 1: Performance Characteristics of this compound

ParameterReported ValueMatrixCitation
**Linearity (R²) **>0.99Human Plasma[1][2]
Intra-day Precision (CV%) 1.0 - 5.6%Human Plasma[1][2]
Inter-day Precision (CV%) 1.3 - 6.4%Human Plasma[1]
Accuracy (%) 99.2 - 108.4%Human Plasma
Recovery (%) Not explicitly stated for d6, but analyte recovery was 47.4 - 57.0%Human Plasma

Table 2: Comparative Performance of Other Deuterated Phenolic Acid Internal Standards

Internal StandardParameterReported ValueMatrixCitation
Ferulic acid-d3 Linearity (R²)>0.99Not Specified
Precision (CV%)<15%Not Specified
Accuracy (%)85-115%Not Specified
Caffeic acid-d4 Linearity (R²)≥0.9997Rat Plasma
Intra-day Precision (CV%)5.7 - 7.7%Not Specified
Inter-day Precision (CV%)5.95 - 8.5%Not Specified
Accuracy (%)96.3 - 100.4%Not Specified
Sinapic acid-d6 Linearity (R²)0.99 - 1.00Canola Extracts
Recovery (%)>98.0%Canola Extracts

Experimental Protocols

Below is a detailed methodology for a typical quantitative analysis of phenolic acids in a biological matrix (e.g., plasma) using a deuterated internal standard like this compound via LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Transfer 100 µL of the plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (e.g., at a concentration of 500 ng/mL in methanol) to each tube.

  • Vortexing: Briefly vortex the mixture to ensure homogeneity.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for the separation of phenolic acids.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the analytes of interest, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for both the analyte and the deuterated internal standard need to be optimized.

    • Example MRM transitions (hypothetical):

      • p-Coumaric acid: [M-H]⁻ → fragment ion

      • This compound: [M-H]⁻ → fragment ion (with a mass shift corresponding to the number of deuterium atoms)

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for the specified MRM transitions of the analyte and the internal standard.

  • Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each sample.

  • Calibration Curve: Construct a calibration curve by plotting the response ratios of the calibration standards against their known concentrations. A linear regression with appropriate weighting (e.g., 1/x or 1/x²) is typically used.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.

Mandatory Visualization

Biosynthesis of p-Coumaric Acid

The following diagram illustrates the biosynthesis of p-Coumaric acid via the phenylpropanoid pathway, a key metabolic route in plants for the synthesis of various phenolic compounds.

pCoumaricAcid_Biosynthesis E4P Erythrose-4-Phosphate Shikimate Shikimate Pathway PEP Phosphoenolpyruvate Chorismate Chorismate Shikimate->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Tyrosine L-Tyrosine Chorismate->Tyrosine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid Tyrosine->pCoumaricAcid TAL CinnamicAcid->pCoumaricAcid C4H cluster_start cluster_start cluster_start->Shikimate Multiple Steps

Biosynthesis of p-Coumaric Acid via the Phenylpropanoid Pathway.
Experimental Workflow for Quantitative Analysis

The diagram below outlines the general workflow for a quantitative analysis using a deuterated internal standard.

Experimental_Workflow Sample Sample (Calibrator, QC, Unknown) Spike Spike with this compound Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing (Peak Integration, Ratio Calculation) LCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification

General workflow for quantitative analysis using a deuterated internal standard.

References

Safety Operating Guide

p-Coumaric acid-d6 proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of p-Coumaric acid-d6 is critical for maintaining laboratory safety and ensuring environmental compliance. As a deuterated analog, its chemical hazards are comparable to those of its non-deuterated counterpart, p-Coumaric acid. Therefore, disposal procedures should align with the protocols for hazardous chemical waste, focusing on proper segregation, containment, and professional handling.

Hazard Identification and Safety Data

p-Coumaric acid is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[1] Suspected of damaging fertility or the unborn child, it requires careful handling with appropriate personal protective equipment (PPE).

Quantitative Hazard and Safety Information

Hazard ClassificationCodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child.

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, ensure all safety measures are in place.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically impermeable gloves that have been inspected prior to use.

  • Body Protection: A lab coat or fire/flame-resistant and impervious clothing is required to prevent skin contact.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.

Step-by-Step Disposal Procedure

Follow this procedure to ensure the safe collection, storage, and disposal of this compound waste. All chemical waste must be managed in accordance with local, state, and federal regulations.

1. Waste Collection and Containerization:

  • Segregation: Collect all this compound waste in a dedicated container. Do not mix it with other chemical waste streams to avoid unintended reactions and to facilitate proper disposal.

  • Container Selection: Use a leak-proof, chemically compatible waste container with a secure, tight-fitting lid. Plastic containers are often preferred for storing waste materials. The original product container can be used if it is in good condition.

  • Solid Waste: For solid this compound, collect the material and place it in the designated waste container. Use non-sparking tools for this process.

  • Contaminated Materials: Any items contaminated with this compound, such as gloves, weighing papers, or absorbent pads used for spills, should also be placed in the hazardous waste container.

2. Waste Labeling:

  • Properly label the waste container as soon as the first piece of waste is added.

  • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Irritant," "Toxic").

  • If the container holds a mixture, all components must be identified by percent or volume.

3. Waste Storage (Satellite Accumulation Area):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be located at or near the point of waste generation and under the control of laboratory personnel.

  • Ensure that incompatible wastes are segregated. Store this compound away from strong oxidizing agents and alkalis.

  • Containers may remain in an SAA for up to one year, provided the accumulation limits (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste) are not exceeded.

4. Arranging for Final Disposal:

  • Do Not Dispose Down the Drain: Never discharge this compound or its solutions into the sewer system.

  • Contact EHS: When the waste container is full or ready for disposal, contact your institution’s Environmental Health and Safety (EHS) department or the designated hazardous waste management service to arrange for pickup.

  • Final Disposal Method: The ultimate disposal will be handled by licensed professionals, typically through controlled incineration at a licensed chemical destruction plant.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound from the point of generation to final removal from the laboratory.

G This compound Disposal Workflow A Waste Generation (this compound solid or contaminated items) B Select & Prepare Waste Container (Chemically compatible, leak-proof) A->B C Label Container ('Hazardous Waste', Chemical Name, Hazards) B->C D Collect Waste (Segregate from other waste streams) C->D E Securely Seal Container D->E F Store in SAA (At or near point of generation) E->F G Container Full or Ready for Disposal? F->G G->F No H Contact EHS for Pickup G->H Yes I Professional Disposal (Incineration by licensed facility) H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling p-Coumaric Acid-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for p-Coumaric acid-d6, focusing on operational and disposal plans. The guidance herein is based on safety data for p-Coumaric acid, as the deuterated form is expected to have identical chemical reactivity and hazards.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through skin and eye contact, inhalation, or ingestion. The necessary PPE varies with the experimental procedure and scale of operation.

ScenarioEngineering ControlsEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid Powder (e.g., weighing, aliquoting)Chemical Fume Hood or Ventilated EnclosureSafety goggles with side shields or a face shield.[1][2]Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3]Lab coat.[2]An N95-rated respirator or higher is recommended, especially if dust generation is likely.
Preparing Solutions (e.g., dissolving in solvents)Chemical Fume HoodChemical splash goggles or a face shield.Chemical-resistant gloves (e.g., nitrile, neoprene).Lab coat or chemical-resistant apron.Not generally required if handled within a functional fume hood.
General Laboratory Use of Dilute Solutions Well-ventilated laboratory benchSafety glasses with side shields.Chemical-resistant gloves (e.g., nitrile).Lab coat.Not generally required.
Large-Scale Operations or Potential for Aerosol Generation Closed system or dedicated ventilated enclosureFace shield and chemical splash goggles.Heavy-duty chemical-resistant gloves.Chemical-resistant suit or apron over a lab coat.A properly fitted respirator with appropriate cartridges for organic vapors and particulates.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure all necessary PPE is donned correctly before entering the designated handling area.

  • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Prepare all necessary equipment (e.g., spatula, weigh boat, beaker, solvent, magnetic stir bar) and place it inside the fume hood.

  • Have a designated, labeled hazardous waste container ready for contaminated disposables.

2. Weighing and Transfer:

  • Perform all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure.

  • Use a spatula to carefully transfer the desired amount of the solid to a weigh boat.

  • Avoid generating dust. If dust is generated, use a respirator.

3. Solution Preparation:

  • Add the weighed solid to the solvent in a beaker or flask within the fume hood.

  • If necessary, use a magnetic stir plate to facilitate dissolution.

  • Ensure the container is properly labeled with the chemical name, concentration, date, and your initials.

4. Post-Handling:

  • Decontaminate the spatula and any non-disposable equipment with an appropriate solvent.

  • Dispose of all contaminated disposable items (e.g., weigh boat, gloves) in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after handling.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste: Keep solid waste (e.g., contaminated paper towels, gloves, weigh boats) separate from liquid waste. Place in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and chemically compatible container. Do not pour down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Puncture the container to prevent reuse before disposal.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: For minor spills, clean up immediately using appropriate PPE. Avoid generating dust. Collect the spilled material in a sealed container for disposal. For major spills, evacuate the area and alert emergency responders.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don PPE B Verify Fume Hood Operation A->B C Prepare Equipment in Hood B->C D Designate Waste Container C->D E Weigh Solid in Hood D->E F Prepare Solution in Hood E->F G Label Solution Container F->G H Decontaminate Equipment G->H I Dispose of Contaminated Items H->I J Wash Hands Thoroughly I->J K Segregate Solid & Liquid Waste I->K M Dispose via Hazardous Waste Protocol J->M End of Process L Store in Labeled, Sealed Containers K->L L->M

Caption: Workflow for the safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.